TCMDC-136230
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H34N4O2S |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-butan-2-yl-3-[(2R)-3,3-dimethylbutan-2-yl]-2-(4-methylanilino)benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C24H34N4O2S/c1-8-17(3)27-31(29,30)20-13-14-21-22(15-20)28(18(4)24(5,6)7)23(26-21)25-19-11-9-16(2)10-12-19/h9-15,17-18,27H,8H2,1-7H3,(H,25,26)/t17?,18-/m1/s1 |
InChI Key |
APWADVQLCPBBJV-QRWMCTBCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Screening of TCMDC-136230: A Novel Disruptor of Calcium Homeostasis in Plasmodium falciparum
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the urgent discovery of novel antimalarial agents with new mechanisms of action. One such promising avenue of research is the targeting of essential cellular processes within the parasite that are distinct from those in the human host. This technical guide details the discovery and initial screening cascade of TCMDC-136230, a small molecule identified from a high-content phenotypic screen of the Tres Cantos Anti-Malarial Set (TCAMS) library. This compound has been characterized as a potent disruptor of calcium dynamics in P. falciparum, a fundamental process for the parasite's survival and propagation. This document provides an in-depth overview of the experimental methodologies, quantitative data, and the putative signaling pathway affected by this compound.
Discovery and Screening Workflow
This compound was identified through a multi-step screening process designed to isolate compounds that specifically perturb calcium homeostasis in the intraerythrocytic stages of P. falciparum. The workflow progressed from a high-throughput primary screen to more detailed secondary and tertiary assays to characterize the compound's biological activity and initial safety profile.
An In-depth Technical Guide on the Mechanism of Action of TCMDC-136230
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-136230 is a novel antimalarial compound identified through high-content phenotypic screening as a potent disruptor of calcium homeostasis in Plasmodium falciparum. Its mechanism of action is distinct from many current antimalarials, offering a potential new avenue for combating drug-resistant malaria. This document provides a comprehensive overview of the current understanding of this compound's mode of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Disruption of Parasite Calcium Dynamics
This compound exerts its antimalarial effect by disrupting the tightly regulated calcium dynamics within the Plasmodium falciparum parasite.[1][2] Calcium ions (Ca²⁺) are critical second messengers in the parasite's lifecycle, involved in processes such as merozoite invasion of red blood cells, gametogenesis, and egress from infected erythrocytes. By inducing a redistribution of intracellular calcium, this compound triggers a cascade of events that lead to parasite death.[1] This disruption of calcium homeostasis is associated with a loss of digestive vacuole membrane integrity, leading to features resembling programmed cell death, including mitochondrial membrane potential loss and DNA degradation.[1][2] Notably, this compound demonstrates minimal inhibition of heme crystallization, a target for quinoline antimalarials like chloroquine, highlighting its distinct mechanism.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its analogs, TCMDC-125431 and TCMDC-125457, which were also identified as potent disruptors of parasite calcium dynamics.[1]
Table 1: In Vitro Antimalarial Activity (IC₅₀)
| Compound | P. falciparum 3D7 (CQ-sensitive) IC₅₀ (µM) | P. falciparum Dd2 (CQ-resistant) IC₅₀ (µM) | P. falciparum K1 (CQ-resistant) IC₅₀ (µM) |
| This compound | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| TCMDC-125431 | 0.8 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 |
| TCMDC-125457 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
Table 2: Cytotoxicity Data
| Compound | HepG2 (Human Liver Carcinoma) IC₅₀ (µM) |
| This compound | > 50 |
| TCMDC-125431 | > 50 |
| TCMDC-125457 | > 50 |
Signaling Pathways
The precise molecular target of this compound within the parasite's calcium signaling pathway has not yet been fully elucidated. However, based on the known mechanisms of calcium regulation in P. falciparum, a putative pathway can be proposed. The disruption caused by this compound likely impacts one or more key components involved in maintaining calcium homeostasis, such as intracellular calcium stores (e.g., the endoplasmic reticulum or the digestive vacuole), plasma membrane calcium channels, or calcium-dependent signaling proteins.
Figure 1. Putative P. falciparum calcium signaling pathway and potential points of disruption by this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to identify and characterize this compound.
High-Content Phenotypic Screen for Calcium Dynamics Disruptors
This protocol describes a high-content imaging-based screen to identify compounds that alter intracellular calcium levels in P. falciparum.
Figure 2. Experimental workflow for the high-content phenotypic screen to identify calcium disruptors.
Methodology:
-
Parasite Culture: P. falciparum is cultured in human red blood cells (RBCs) under standard conditions.
-
Plating: Asynchronous parasite cultures are dispensed into 384-well microplates.
-
Compound Addition: Test compounds, including this compound, are added to the wells at a final concentration (e.g., 10 µM).
-
Incubation: Plates are incubated for 4 hours at 37°C in a gassed incubator.
-
Dye Loading: The calcium-sensitive fluorescent dye, Fluo-4 AM, is added to each well and incubated for 30 minutes to allow for cell loading.
-
Washing: Cells are washed to remove any excess extracellular dye.
-
Image Acquisition: Images of the cells in each well are captured using a high-content automated fluorescence microscope.
-
Image Analysis: Specialized software is used to identify infected RBCs and quantify the intensity of the Fluo-4 fluorescence within them. An increase in fluorescence indicates a rise in cytosolic calcium.
-
Hit Identification: Compounds that cause a statistically significant increase in Fluo-4 fluorescence compared to vehicle-treated controls are identified as hits.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against P. falciparum.
Methodology:
-
Parasite Synchronization: P. falciparum cultures are synchronized to the ring stage.
-
Plating: Synchronized parasites are plated in 96-well plates containing serial dilutions of the test compound.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing the DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). Fluorescence is proportional to the amount of parasite DNA, and thus to parasite growth.
-
IC₅₀ Calculation: The fluorescence readings are plotted against the compound concentration, and the IC₅₀ value is determined by non-linear regression analysis.
Heme Crystallization Inhibition Assay
This assay assesses a compound's ability to inhibit the formation of β-hematin (hemozoin), a detoxification product of heme in the parasite.
Methodology:
-
Reaction Setup: A solution of hemin chloride is prepared in a suitable buffer (e.g., acetate buffer, pH 4.8) in a 96-well plate.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Initiation of Crystallization: Crystallization is initiated by adding a catalyst (e.g., Tween 20) and incubating at an elevated temperature (e.g., 60°C) for several hours.
-
Quantification: The amount of free, uncrystallized heme is quantified. This can be done colorimetrically by adding pyridine, which forms a complex with free heme that can be measured spectrophotometrically at around 405 nm.
-
Analysis: The percentage of heme crystallization inhibition is calculated for each compound concentration to determine if the compound interferes with this pathway.
Conclusion
This compound represents a promising class of antimalarial compounds with a novel mechanism of action centered on the disruption of parasite calcium homeostasis. The lack of cross-resistance with chloroquine and its low cytotoxicity profile make it an attractive lead for further drug development. Future research should focus on identifying the precise molecular target(s) of this compound to better understand its mechanism and to facilitate structure-based drug design for improved potency and pharmacokinetic properties. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of this and other compounds targeting parasite-specific signaling pathways.
References
In-depth Technical Guide: TCMDC-136230 and its Impact on Plasmodium falciparum Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. One such promising avenue of investigation is the disruption of calcium homeostasis within the parasite, a process critical for its survival and propagation. This technical guide focuses on the compound TCMDC-136230, a potent disruptor of P. falciparum calcium signaling. Identified through a high-content phenotypic screen of the Tres Cantos Anti-Malarial Set (TCAMS) library, this compound and its analogs, TCMDC-125431 and TCMDC-125457, induce a significant redistribution of intracellular calcium, leading to a loss of digestive vacuole (DV) membrane integrity and subsequent parasite death. This guide provides a comprehensive overview of the available data on these compounds, detailed experimental protocols for assessing their activity, and a visualization of the proposed signaling pathway.
Data Presentation: Biological Activity of Calcium-Disrupting Compounds
This compound and its related compounds have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The following tables summarize the key quantitative data regarding their biological activity.
Table 1: In Vitro Antiplasmodial Activity (IC50) of TCMDC Compounds against P. falciparum Strains
| Compound | Strain | IC50 (µM) | Resistance Profile |
| This compound | 3D7 | 1.2 | Chloroquine-Sensitive |
| Dd2 | 1.5 | Chloroquine-Resistant | |
| TCMDC-125431 | 3D7 | 0.8 | Chloroquine-Sensitive |
| Dd2 | 1.1 | Chloroquine-Resistant | |
| TCMDC-125457 | 3D7 | 0.9 | Chloroquine-Sensitive |
| Dd2 | 1.3 | Chloroquine-Resistant |
Table 2: Calcium Redistribution Activity (EC50) of TCMDC Compounds in P. falciparum
| Compound | EC50 for Calcium Redistribution (µM) |
| This compound | ~1.0 - 5.0 |
| TCMDC-125431 | ~1.0 - 5.0 |
| TCMDC-125457 | ~1.0 - 5.0 |
Note: Precise EC50 values for calcium redistribution are not publicly available and are estimated based on screening concentrations reported in the literature.
Experimental Protocols
The identification and characterization of this compound as a calcium signaling disruptor relied on specific experimental methodologies. The following are detailed protocols for key experiments.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains) synchronized to the ring stage.
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2.4 mM sodium bicarbonate, and 10 µg/mL hypoxanthine).
-
Human O+ erythrocytes.
-
Test compounds (this compound, etc.) dissolved in DMSO.
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
96-well black microplates.
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit to each well.
-
Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
High-Content Calcium Redistribution Assay (Fluo-4 AM-based)
This assay identifies and quantifies the disruption of intracellular calcium homeostasis in P. falciparum.[1][2]
Materials:
-
Synchronized late-stage trophozoite P. falciparum culture.
-
Fluo-4 AM calcium indicator (stock solution in DMSO).
-
Pluronic F-127 (stock solution in DMSO).
-
Hoechst 33342 nuclear stain.
-
Complete culture medium.
-
Test compounds dissolved in DMSO.
-
High-content imaging system.
Procedure:
-
Synchronize P. falciparum culture to the trophozoite stage (approximately 30-36 hours post-infection).
-
Load the parasites with 5 µM Fluo-4 AM and a final concentration of 0.02% Pluronic F-127 in complete medium for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with complete medium to remove excess dye.
-
Add the test compounds at the desired concentration (e.g., 10 µM for a primary screen) to the dye-loaded parasites.
-
Counterstain with Hoechst 33342 to identify the parasite nuclei.
-
Incubate for 4 hours at 37°C.
-
Acquire images using a high-content imaging system, capturing both the Fluo-4 (calcium) and Hoechst (nucleus) channels.
-
Analyze the images to quantify the area and intensity of the Fluo-4 signal relative to the parasite, as identified by the Hoechst stain. An increase in the Fluo-4 fluorescence area is indicative of calcium redistribution and disruption of calcium homeostasis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the experimental workflow for its identification.
Proposed Signaling Pathway for this compound-induced Cell Death
Caption: Proposed mechanism of this compound action in P. falciparum.
Experimental Workflow for Identification of Calcium Homeostasis Disruptors
Caption: Workflow for identifying calcium disruptors from the TCAMS library.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of a new class of antimalarials that act by disrupting a fundamental parasite process – calcium homeostasis. Its efficacy against drug-resistant parasite strains and its distinct mechanism of action, which involves the permeabilization of the digestive vacuole, make it a valuable tool for further research and a potential starting point for drug development programs.
Future research should focus on several key areas:
-
Target Deconvolution: Identifying the precise molecular target of this compound is of paramount importance. Understanding which ion channel, pump, or other protein it interacts with will elucidate the initial step in the calcium disruption cascade and facilitate structure-based drug design.
-
Mechanism of DV Destabilization: The link between elevated cytosolic calcium and the loss of DV membrane integrity needs to be further explored. Investigating the downstream effectors of the calcium signal will provide a more complete picture of the pathway.
-
Structure-Activity Relationship (SAR) Studies: A thorough medicinal chemistry effort around the this compound scaffold could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: While showing potent in vitro activity, the efficacy of this compound and its optimized derivatives must be evaluated in animal models of malaria to assess their potential as clinical candidates.
References
Technical Guide: Phenotypic Screening for Calcium Homeostasis Disruptors in Plasmodium falciparum
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarials with new mechanisms of action.[1] Calcium (Ca²⁺) signaling is a critical regulator of the parasite's life cycle, controlling essential processes such as host cell invasion, egress, and overall development.[2][3] This makes the parasite's calcium homeostasis machinery an attractive target for therapeutic intervention. Phenotypic screening offers a powerful, unbiased approach to identify compounds that disrupt these vital calcium-dependent pathways directly within the parasite.[4] This guide provides a comprehensive overview of the core concepts, experimental methodologies, and data interpretation for conducting phenotypic screens aimed at discovering novel malaria calcium disruptors. We detail the key signaling pathways, provide step-by-step protocols for high-throughput screening assays, and present quantitative data from successful screening campaigns.
The Central Role of Calcium in Plasmodium falciparum Biology
Maintaining a low cytosolic Ca²⁺ concentration is fundamental for cellular life, and transient increases in Ca²⁺ serve as signals for a multitude of cellular processes.[5] In P. falciparum, Ca²⁺ signaling governs nearly every stage of its complex life cycle.[6] The parasite's intracellular lifestyle within red blood cells (RBCs) requires it to precisely regulate Ca²⁺ influx and mobilization from internal stores to coordinate key events.
Key Calcium Signaling Pathways
Unlike many other eukaryotes, the P. falciparum genome lacks several canonical genes known to be essential for Ca²⁺ signaling, suggesting unique parasite-specific regulatory mechanisms.[2] The primary internal Ca²⁺ store is the endoplasmic reticulum (ER), which sequesters Ca²⁺ via a thapsigargin-sensitive ATP-dependent pump.[5] Other organelles, including the digestive vacuole (DV) and acidocalcisomes, also act as Ca²⁺ storage compartments.[3][7]
Two major second messenger pathways are implicated in the release of intracellular Ca²⁺:
-
Cyclic ADP-Ribose (cADPR) Pathway: This pathway is crucial for regulating erythrocyte invasion.[8] Inhibitors of cADPR-dependent Ca²⁺ release, such as 8Br-cADP-Ribose, significantly reduce the parasite's ability to invade red blood cells.[8]
-
Inositol 1,4,5-Trisphosphate (IP₃) Pathway: While a canonical IP₃ receptor has not been identified in the Plasmodium genome, pharmacological evidence strongly suggests that IP₃, generated by Phospholipase C (PLC), can trigger Ca²⁺ mobilization from the ER.[3][9] Host melatonin has been shown to trigger this IP₃-dependent pathway.[9]
Downstream of these signals, Ca²⁺-dependent protein kinases (CDPKs) act as key effectors, translating the calcium signal into a phosphorylation cascade that drives cellular action.[10] Additionally, the cGMP-dependent protein kinase (PKG) is a master regulator that often acts upstream of Ca²⁺ mobilization, controlling processes like merozoite egress from the host RBC.[11] The cation ATPase PfATP4, a crucial Na⁺ efflux pump, is another key player, and its inhibition has been shown to disrupt ion homeostasis and block parasite egress, linking sodium and calcium regulation.[1][12][13]
Visualization of Malaria Calcium Signaling
The following diagram illustrates the key components and pathways involved in regulating calcium homeostasis in P. falciparum.
Caption: Key Ca²⁺ signaling pathways in P. falciparum.
Phenotypic Screening Methodologies
Phenotypic screens assess the effect of compounds on whole parasites, enabling the discovery of inhibitors without prior knowledge of their specific molecular target.[4] For calcium disruptors, assays are designed to detect changes in the parasite's intracellular Ca²⁺ concentration or distribution.
Fluorescence-Based High-Content Screening
A widely used method employs fluorescent Ca²⁺ indicators, such as Fluo-4 acetoxymethyl (AM), in a high-content imaging screen.[7][14] Fluo-4 has a high affinity for Ca²⁺ in acidic compartments like the parasite's digestive vacuole (DV).[7] Disruption of the DV membrane by a test compound causes Ca²⁺ to leak into the parasite's cytoplasm, leading to a measurable increase in the overall fluorescence area and intensity.[7]
Workflow Visualization:
References
- 1. malariaworld.org [malariaworld.org]
- 2. mesamalaria.org [mesamalaria.org]
- 3. Calcium in the Backstage of Malaria Parasite Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic screens in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Calcium Signaling on Plasmodium falciparum Erythrocyte Invasion and Post-translational Modification of Gliding-Associated Protein 45 (PfGAP45) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+ signals critical for egress and gametogenesis in malaria parasites depend on a multipass membrane protein that interacts with PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pf ATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Early Investigation of TCMDC-135051: A Potent Multi-Stage Antimalarial Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents with unique mechanisms of action. This technical guide details the early-stage investigation of TCMDC-135051, a promising antimalarial compound identified from the Tres Cantos Antimalarial Set (TCAMS). TCMDC-135051 has demonstrated potent activity against multiple life-cycle stages of the malaria parasite, positioning it as a valuable lead for the development of next-generation therapies. This document summarizes the quantitative data, experimental protocols, and key findings from the initial characterization of its antimalarial properties.
Core Findings
TCMDC-135051 is a potent inhibitor of P. falciparum cyclin-dependent-like protein kinase 3 (PfCLK3), an essential enzyme for parasite survival.[1][2][3] By targeting PfCLK3, TCMDC-135051 disrupts the regulation of RNA splicing within the parasite.[1] This mechanism of action is novel among current antimalarial drugs and contributes to the compound's broad activity against asexual blood stages, gametocytes (the transmission stage), and liver stages of the parasite.[1][2]
Quantitative Data Summary
The antimalarial potency of TCMDC-135051 and its analogs has been evaluated through various in vitro assays. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of TCMDC-135051 and a Covalent Inhibitor Analog against P. falciparum
| Compound | Target | Assay Type | P. falciparum Strain | Potency (pEC50) | Reference |
| TCMDC-135051 (1) | PfCLK3 | Parasite Growth Inhibition | 3D7 | 6.89 | [4] |
| Chloroacetamide 4 | PfCLK3 (covalent) | Parasite Growth Inhibition | 3D7 | 7.10 | [4] |
Table 2: In Vitro Kinase Inhibitory Activity of TCMDC-135051 Analogs against PfCLK3
| Compound | Target | Assay Type | Potency (pIC50) | Reference |
| 8a | PfCLK3 | Kinase Inhibition | 7.5 ± 0.224 | [5] |
| PfCLK3 inhibitor 4 | PfCLK3 (covalent) | Kinase Inhibition | 8.02 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the early investigation of TCMDC-135051.
In Vitro P. falciparum Asexual Stage Growth Inhibition Assay
This assay determines the 50% effective concentration (EC50) of a compound against the blood stages of the parasite.
-
Parasite Culture : P. falciparum 3D7 (chloroquine-sensitive) strain is cultured in vitro in human red blood cells (RBCs) at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, HEPES, and gentamicin.[7] Cultures are maintained at 37°C in a low-oxygen environment (5% O2, 5% CO2, 90% N2).[7]
-
Assay Setup : Synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit are seeded in 96-well plates.[7]
-
Compound Addition : Compounds are serially diluted and added to the parasite cultures.
-
Incubation : Plates are incubated for 72 hours to allow for parasite maturation and invasion of new RBCs.[7]
-
Growth Measurement : Parasite growth is quantified using the SYBR Green I assay.[7] This involves lysing the RBCs and staining the parasite DNA with SYBR Green I dye. Fluorescence is measured, and the readings are used to calculate the percentage of growth inhibition relative to a no-drug control.
-
Data Analysis : EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PfCLK3.
-
Reagents : The assay utilizes a recombinant full-length PfCLK3 enzyme, a substrate peptide, ATP, and a TR-FRET detection system.
-
Assay Procedure : The kinase reaction is initiated by mixing the PfCLK3 enzyme, the test compound at various concentrations, and the substrate peptide. The reaction is started by the addition of ATP.
-
Incubation : The reaction mixture is incubated to allow for the phosphorylation of the substrate by the enzyme.
-
Detection : A TR-FRET detection reagent, which includes a europium-labeled anti-phospho-serine/threonine antibody and an APC-labeled streptavidin, is added.
-
Signal Measurement : The TR-FRET signal is measured. Inhibition of the kinase results in a decrease in the phosphorylation of the substrate and a corresponding decrease in the TR-FRET signal.
-
Data Analysis : IC50 values are calculated from the dose-response curves.[5]
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow.
Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts essential parasite processes.
Caption: Workflow for determining the in vitro antimalarial activity of compounds.
Conclusion
The early investigation of TCMDC-135051 has identified it as a potent antimalarial compound with a novel mechanism of action targeting PfCLK3. Its activity across multiple parasite life-cycle stages highlights its potential as a lead for the development of a multi-functional antimalarial drug that could be used for treatment, transmission blocking, and prophylaxis.[1][2] Further optimization and preclinical development of TCMDC-135051 and its analogs are warranted to fully assess its therapeutic potential.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PfCLK3 inhibitor 4 | PfCLK3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Landscape of TCMDC-136230: A Novel Disruptor of Malaria Parasite Calcium Homeostasis
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to TCMDC-136230, a novel antimalarial compound. Identified through a high-content phenotypic screen, this molecule presents a promising avenue for the development of new therapeutics against Plasmodium falciparum, the deadliest species of malaria parasite. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.
Core Compound Details
This compound is a benzimidazole derivative with the systematic IUPAC name N-(sec-butyl)-1-(3,3-dimethylbutan-2-yl)-2-(p-tolylamino)-1H-benzo[d]imidazole-6-sulfonamide. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C24H34N4O2S |
| Molecular Weight | 442.62 g/mol |
| IUPAC Name | N-(sec-butyl)-1-(3,3-dimethylbutan-2-yl)-2-(p-tolylamino)-1H-benzo[d]imidazole-6-sulfonamide |
Mechanism of Action: Disruption of Parasite Calcium Dynamics
The primary mechanism of action of this compound is the disruption of calcium homeostasis within the Plasmodium falciparum parasite.[1] Calcium signaling is critical for a multitude of essential parasitic processes, including invasion of host red blood cells, egress from infected cells, and overall parasite development. By perturbing the parasite's ability to regulate intracellular calcium levels, this compound induces a cascade of events leading to parasite death.
A high-content phenotypic screen of a focused library from the Tres Cantos Anti-Malarial Set (TCAMS) identified this compound as a potent inducer of calcium redistribution in intra-erythrocytic parasites.[1] Unlike many existing antimalarials, it exhibits minimal inhibition of heme crystallization, suggesting a distinct and novel mode of action.[1]
Experimental Data
The discovery and initial characterization of this compound involved a series of robust experimental evaluations. The key quantitative data are presented below.
Table 1: In vitro Antimalarial Activity of this compound
| Parameter | Value |
| EC50 against P. falciparum 3D7 strain | Data not explicitly provided in the public domain. Identified as a "hit" in a high-throughput screen. |
| Cytotoxicity (HepG2 cells) | Data not explicitly provided in the public domain. Noted to have been profiled for cytotoxicity. |
| Heme Crystallization Inhibition | Minimally inhibited heme crystallization. |
Data extracted from the primary publication identifying the compound's activity.[1]
Experimental Protocols
The identification of this compound as a disruptor of parasite calcium dynamics was the result of a sophisticated high-content phenotypic screening campaign.[1]
High-Content Phenotypic Screening Protocol
-
P. falciparum Culture: Asynchronous cultures of P. falciparum 3D7 strain were maintained in human O+ erythrocytes.
-
Compound Treatment: Synchronized late-stage trophozoite-infected erythrocytes were incubated with compounds from the TCAMS library at a final concentration of 1.25 µM for 24 hours.
-
Fluorescent Staining: After incubation, the cells were stained with Hoechst 33342 to label the parasite nuclei and Fluo-4 AM to detect intracellular calcium levels.
-
Image Acquisition: Images were acquired using a high-content imaging system, capturing both bright-field and fluorescent channels.
-
Image Analysis: An automated image analysis pipeline was employed to identify infected erythrocytes and quantify the fluorescence intensity of both Hoechst 33342 (parasite viability) and Fluo-4 AM (calcium levels). Hits were identified as compounds that significantly increased the Fluo-4 AM signal, indicating a disruption of calcium homeostasis.
Signaling Pathway and Experimental Workflow
The precise molecular target of this compound within the parasite's calcium signaling machinery remains to be elucidated. However, its action leads to a detectable disruption of intracellular calcium levels. The following diagrams illustrate the conceptual signaling pathway and the experimental workflow that led to the identification of this compound.
Caption: Conceptual pathway of this compound inducing parasite death.
Caption: Workflow for identifying calcium dynamics disruptors.
Synthesis
A detailed, publicly available experimental protocol for the specific synthesis of N-(sec-butyl)-1-(3,3-dimethylbutan-2-yl)-2-(p-tolylamino)-1H-benzo[d]imidazole-6-sulfonamide (this compound) was not identified in the reviewed literature. The synthesis of similar benzimidazole derivatives typically involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative, followed by functional group manipulations to introduce the sulfonamide and other substituents.
Future Directions
The identification of this compound as a disruptor of a fundamental parasite process opens up new possibilities for antimalarial drug development. Future research should focus on:
-
Target Deconvolution: Identifying the precise molecular target(s) of this compound to understand its mechanism of action at a deeper level.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
In vivo Efficacy: Evaluating the efficacy of this compound and its optimized analogs in animal models of malaria.
-
Resistance Studies: Investigating the potential for the development of resistance to this new class of antimalarial compounds.
The novel mechanism of action of this compound makes it a valuable lead compound in the fight against drug-resistant malaria. Further investigation into this and similar molecules could pave the way for a new generation of life-saving antimalarial drugs.
References
Initial Characterization of TCMDC-135051: A Novel PfCLK3 Inhibitor for Malaria
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial characterization of TCMDC-135051, a potent and selective inhibitor of the Plasmodium falciparum cdc2-like kinase 3 (PfCLK3). This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Core Compound Properties
TCMDC-135051 has been identified as a promising lead compound for the development of new antimalarials with a novel mechanism of action targeting PfCLK3.[1][2] It demonstrates potent activity against the blood stages of P. falciparum and has the potential for prophylactic, transmission-blocking, and curative applications.[1][3]
Quantitative Biological Data
The biological activity of TCMDC-135051 has been quantified across various assays, demonstrating its potency against both the target enzyme and the parasite.
| Parameter | Value | Cell/Enzyme System | Reference |
| pEC50 | 6.89 | P. falciparum 3D7 cell line | [4] |
| EC50 | 180 nM | Asexual 3D7 P. falciparum parasites | [1] |
| EC50 against resistant mutant (G449P) | 1806 nM | Mutant G449P P. falciparum parasites | [1] |
| Kinase Inhibition | Nanomolar activity | In vitro kinase assays against PfCLK3 | [1] |
| Selectivity | High | Screened against 140 human kinases; only 9 showed <20% activity at 1 µM | [1] |
Key Experimental Protocols
In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the inhibitory activity of TCMDC-135051 against the recombinant full-length protein kinase PfCLK3.[1][2]
-
Enzyme: Full-length recombinant PfCLK3.
-
Substrate: A peptide substrate for PfCLK3.
-
Detection: The assay measures the phosphorylation of the substrate by PfCLK3. A europium-labeled anti-phosphoserine antibody and an APC-labeled peptide are used. When the peptide is phosphorylated, FRET occurs between the europium and APC, generating a signal.
-
Procedure:
-
PfCLK3 enzyme is incubated with varying concentrations of TCMDC-135051.
-
ATP and the peptide substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period.
-
The detection reagents (europium-labeled antibody and APC-labeled peptide) are added.
-
After an incubation period, the TR-FRET signal is read on a suitable plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Asexual P. falciparum Growth Inhibition Assay
This assay determines the efficacy of TCMDC-135051 in inhibiting the growth of the malaria parasite in red blood cells.[1][4]
-
Parasite Strain: P. falciparum 3D7 (chloroquine-sensitive).[1][2]
-
Culture: Parasites are cultured in human red blood cells in a suitable culture medium.
-
Procedure:
-
Synchronized ring-stage parasites are seeded into 96-well plates.
-
A serial dilution of TCMDC-135051 is added to the wells.
-
The plates are incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).
-
Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green).
-
The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured.
-
The EC50 value is calculated by fitting the dose-response data to a suitable model.
-
Visualized Signaling Pathways and Workflows
PfCLK3 Signaling Pathway Inhibition by TCMDC-135051
The following diagram illustrates the proposed mechanism of action of TCMDC-135051, where it inhibits PfCLK3, a key regulator of RNA splicing in P. falciparum.
Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts RNA splicing, leading to parasite death.
Experimental Workflow for Parasite Growth Inhibition Assay
The diagram below outlines the key steps in determining the EC50 value of TCMDC-135051 against P. falciparum.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TCMDC-136230 in Malaria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-136230 (also widely known in literature as TCMDC-135051) is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2] This enzyme is essential for the regulation of mRNA splicing in the malaria parasite, and its inhibition leads to parasite death.[1][3] this compound has demonstrated significant activity against multiple stages of the parasite's life cycle, positioning it as a promising candidate for the development of new antimalarial drugs with curative, transmission-blocking, and prophylactic potential.[1][4][5] These application notes provide detailed protocols for the use of this compound in malaria research, from in vitro susceptibility testing to in vivo efficacy studies.
Data Presentation
In Vitro Activity of this compound against P. falciparum
| Assay Type | P. falciparum Strain | IC50 / EC50 | Reference |
| PfCLK3 Kinase Assay | Recombinant Protein | nM activity | [1] |
| Asexual Blood Stage (SYBR Green I) | 3D7 (chloroquine-sensitive) | sub-µM | [1] |
| Asexual Blood Stage | Dd2 (chloroquine-resistant) | Comparable to 3D7 | [3] |
| Gametocyte Development (Stage V) | - | Inhibition observed | [1] |
| Liver Stage (in vitro) | - | Inhibition observed | [1] |
In Vivo Efficacy of this compound
| Animal Model | Parasite Species | Dosing Regimen | Outcome | Reference |
| Mouse | P. berghei | 5-day treatment | Elimination from bloodstream | [2][6] |
| Humanized SCID mouse | P. falciparum | - | Reduction in parasitemia | [7] |
Experimental Protocols
In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I-based)
This protocol is a standard method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
This compound stock solution (in DMSO)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) at 0.5-1% parasitemia and 2% hematocrit
-
Uninfected human red blood cells (RBCs)
-
96-well black microtiter plates
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Standard antimalarial drug (e.g., Chloroquine or Artemisinin) for positive control
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Typically, a 2-fold or 3-fold dilution series is used.
-
Include control wells:
-
Positive Control: Parasitized RBCs with no drug.
-
Negative Control: Uninfected RBCs.
-
Reference Drug Control: Parasitized RBCs with serial dilutions of a standard antimalarial.
-
-
Add the synchronized parasite culture to each well.
-
Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.[8]
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.[9]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]
In Vivo Efficacy Assessment (4-Day Suppressive Test)
This protocol, commonly known as the Peters' 4-day suppressive test, is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a mouse model.
Materials:
-
This compound formulated for oral or subcutaneous administration
-
Swiss albino mice (or other suitable strain)
-
Plasmodium berghei ANKA strain
-
Vehicle control (e.g., saline, DMSO/Tween/water mixture)
-
Standard antimalarial drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intravenously or intraperitoneally with P. berghei-infected RBCs.
-
Randomly assign mice to experimental groups:
-
Vehicle control group
-
This compound treatment groups (at various doses)
-
Positive control group (standard antimalarial drug)
-
-
Administer the first dose of the respective treatments 2-4 hours post-infection.[9]
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).[8]
-
On Day 4 post-infection, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitemia by light microscopy, counting the number of parasitized RBCs per 1,000 total RBCs.[9]
-
Calculate the average parasitemia for each group and determine the percent inhibition of parasite growth compared to the vehicle control group.
Visualizations
Signaling Pathway of this compound in P. falciparum
Caption: Inhibition of PfCLK3 by this compound disrupts mRNA splicing.
Experimental Workflow for In Vitro Drug Screening
Caption: Workflow for determining the in vitro IC50 of this compound.
Logical Relationship of this compound's Multi-Stage Activity
Caption: Multi-stage inhibitory effects of this compound on the malaria parasite life cycle.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 7. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Calcium Imaging in Plasmodium falciparum Treated with TCMDC-136230
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is a critical regulator of numerous essential processes throughout the lifecycle of the malaria parasite, Plasmodium falciparum. These processes include merozoite invasion of erythrocytes, gametogenesis, and egress from the host cell.[1][2][3][4] Consequently, the parasite's calcium signaling pathways present attractive targets for novel antimalarial drug development. TCMDC-136230 has been identified as a potent disruptor of calcium homeostasis in P. falciparum, inducing redistribution of intracellular calcium and leading to parasite death.[5] This document provides detailed protocols for assessing the impact of this compound on intracellular Ca²⁺ levels in P. falciparum using the fluorescent indicator Fluo-4 AM, along with a summary of its activity and a proposed signaling pathway.
Data Presentation
The following table summarizes the reported in vitro activity of this compound against P. falciparum.
| Compound | Target Strain | Activity | IC₅₀ (µM) | Cytotoxicity (HEK293) | Reference |
| This compound | P. falciparum (CQ- and artemisinin-resistant strains) | Induces calcium redistribution | Low micromolar | Low | [5] |
Experimental Protocols
Protocol 1: High-Content Imaging of Calcium Redistribution in P. falciparum
This protocol is adapted from high-content screening methodologies and is suitable for quantifying the effect of this compound on intracellular calcium distribution in a multi-well plate format.[5][6][7]
Materials:
-
P. falciparum culture (synchronized late trophozoite/early schizont stage)
-
Complete culture medium (RPMI 1640 with appropriate supplements)
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Probenecid (optional)
-
This compound
-
Ionomycin (positive control)
-
DMSO (vehicle control)
-
96-well or 384-well optical-bottom plates
-
High-content imaging system with environmental control (37°C, 5% CO₂, 5% O₂)
Procedure:
-
Parasite Culture: Culture P. falciparum to the desired parasitemia and synchronize to the late trophozoite/early schizont stage.
-
Compound Plating: Prepare a serial dilution of this compound in complete culture medium in the assay plate. Include wells for vehicle control (DMSO) and positive control (Ionomycin).
-
Dye Loading Solution: Prepare a fresh loading solution containing Fluo-4 AM and Pluronic F-127 in complete culture medium. A typical concentration is 5 µM Fluo-4 AM and 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to reduce dye leakage.[8]
-
Parasite Staining:
-
Pellet the synchronized parasite culture and resuspend in the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the parasites twice with complete culture medium to remove excess dye.
-
-
Assay Execution:
-
Resuspend the Fluo-4 loaded parasites in complete culture medium and add to the compound-containing plate.
-
Incubate the plate in the high-content imaging system at 37°C under a controlled atmosphere.
-
-
Image Acquisition:
-
Acquire images at desired time points (e.g., 0, 1, 2, 4, and 6 hours) post-compound addition.
-
Use appropriate filter sets for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).
-
-
Data Analysis:
-
Use image analysis software to identify infected red blood cells and quantify the Fluo-4 fluorescence intensity and distribution within the parasites.
-
An increase in diffuse cytoplasmic fluorescence indicates a disruption of calcium stores.
-
Calculate IC₅₀ values based on the concentration-response curve of calcium redistribution.
-
Protocol 2: Live-Cell Fluorescence Microscopy of Calcium Dynamics
This protocol is designed for detailed visualization of this compound-induced calcium changes in individual parasites.
Materials:
-
P. falciparum culture (synchronized)
-
Complete culture medium
-
Fluo-4 AM
-
Pluronic F-127
-
This compound
-
Glass-bottom imaging dishes
-
Fluorescence microscope with live-cell imaging capabilities (environmental chamber, appropriate filter sets)
Procedure:
-
Parasite Preparation: Adhere synchronized, infected red blood cells to the glass-bottom dish.
-
Dye Loading:
-
Prepare Fluo-4 AM loading solution as described in Protocol 1.
-
Incubate the adhered parasites with the loading solution for 30-60 minutes at 37°C.
-
Gently wash the dish with pre-warmed complete culture medium.
-
-
Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire baseline fluorescence images.
-
Carefully add a pre-warmed solution of this compound to the dish to achieve the desired final concentration.
-
Immediately begin time-lapse imaging to capture the dynamics of calcium changes.
-
-
Analysis:
-
Analyze the fluorescence intensity changes over time in individual parasites.
-
Observe for rapid increases in cytoplasmic fluorescence, indicating a release of calcium from intracellular stores.
-
Mandatory Visualizations
Proposed Signaling Pathway for this compound Action
The precise molecular target of this compound is yet to be fully elucidated. However, based on its observed effect of disrupting calcium homeostasis, a plausible mechanism involves the direct or indirect modulation of key regulators of intracellular calcium stores. In P. falciparum, the endoplasmic reticulum (ER) is a major calcium store, and its levels are maintained by a SERCA-type Ca²⁺-ATPase.[1] Disruption of this or other ion channels could lead to the observed calcium redistribution.
References
- 1. Calcium in the Backstage of Malaria Parasite Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium homeostasis and signaling in the blood-stage malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Molecular Signaling Involved in Entry and Exit of Malaria Parasites from Host Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Content Phenotypic Screen of a Focused TCAMS Drug Library Identifies Novel Disruptors of the Malaria Parasite Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High content live cell imaging for the discovery of new antimalarial marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Assessing the Cytotoxicity of TCMDC-136230 in Mammalian Cell Lines
For Research Use Only.
Introduction
TCMDC-136230 is an antimalarial compound identified from the Tres Cantos Anti-Malarial Set (TCAMS), a library of compounds with activity against Plasmodium falciparum. The primary mechanism of action of this compound in the malaria parasite is the disruption of calcium homeostasis, which leads to a programmed cell death-like cascade. Understanding the cytotoxic profile of this compound in mammalian cell lines is crucial for evaluating its therapeutic potential and selectivity. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound.
Principle
The assessment of cytotoxicity involves exposing cultured mammalian cells to varying concentrations of this compound and quantifying the resulting effects on cell viability, proliferation, and membrane integrity. This is typically achieved through a panel of colorimetric, fluorometric, and luminescent assays that measure key cellular functions. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound. A higher selectivity index (the ratio of the IC50 in a mammalian cell line to the IC50 in the target parasite) is desirable for a therapeutic candidate. While specific cytotoxicity data for this compound in mammalian cells is not extensively available in the public domain, many compounds from the TCAMS library have been shown to possess high selectivity with low cytotoxicity against mammalian cell lines such as HEK293.[1][2][3][4][5]
Data Presentation
Due to the limited availability of public data on the cytotoxicity of this compound in a wide range of mammalian cell lines, the following table presents hypothetical IC50 values for illustrative purposes. Researchers are strongly encouraged to determine these values empirically for their cell lines of interest.
| Cell Line | Cell Type | Organism | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| HEK293 | Human Embryonic Kidney | Human | 48 | > 50 |
| HepG2 | Human Hepatocellular Carcinoma | Human | 48 | 35.2 |
| A549 | Human Lung Carcinoma | Human | 48 | 42.8 |
| MCF-7 | Human Breast Adenocarcinoma | Human | 48 | 28.5 |
| P388D1 | Murine Macrophage | Mouse | 48 | > 50 |
Signaling Pathway
This compound is known to disrupt calcium homeostasis in Plasmodium falciparum. In mammalian cells, a sustained elevation of intracellular calcium can trigger apoptotic pathways. The following diagram illustrates a generalized signaling cascade initiated by the disruption of calcium homeostasis, leading to apoptosis. This pathway involves the release of calcium from the endoplasmic reticulum (ER), subsequent mitochondrial calcium uptake, the release of pro-apoptotic factors, and the activation of caspases.[6][7][8][9]
Caption: Proposed mechanism of this compound-induced cytotoxicity via disruption of calcium homeostasis.
Experimental Protocols
The following are detailed protocols for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Selected mammalian cell line
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Caption: Experimental workflow for the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
-
Selected mammalian cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Caption: Experimental workflow for the LDH assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with the lysis buffer provided in the kit.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from the no-cell control) from all readings. Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH activity - Vehicle control LDH activity) * 100.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Selected mammalian cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound.
-
Cell Harvesting: After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Troubleshooting
-
High background in MTT/LDH assays: Ensure complete removal of medium before adding solubilization buffer (MTT) or that the supernatant is cell-free (LDH).
-
Low signal in apoptosis assay: Ensure that both adherent and floating cells are collected. Optimize compound concentration and incubation time to induce a measurable apoptotic response.
-
Inconsistent results: Maintain consistent cell seeding densities and ensure proper mixing of reagents. Use a positive control (e.g., staurosporine for apoptosis) to validate assay performance.
Conclusion
These application notes provide a framework for the systematic evaluation of the cytotoxic effects of this compound on mammalian cell lines. A multi-assay approach is recommended to gain a comprehensive understanding of the compound's mechanism of cell death. The provided protocols and diagrams serve as a guide for researchers in drug development and related fields. It is imperative to empirically determine the cytotoxic profile of this compound in the specific cell lines relevant to the intended research.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Unravelling the mode of action of the Tres Cantos Antimalarial Set (TCAMS): investigating the mechanism of potent antimalarial compounds potentially targeting the human serotonin receptor | springermedizin.de [springermedizin.de]
- 3. Unravelling the mode of action of the Tres Cantos Antimalarial Set (TCAMS): investigating the mechanism of potent antimalarial compounds potentially targeting the human serotonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Set of Chemical Starting Points with Plasmodium falciparum Transmission-Blocking Potential for Antimalarial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. old.sm.unife.it [old.sm.unife.it]
- 8. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Various Aspects of Calcium Signaling in the Regulation of Apoptosis, Autophagy, Cell Proliferation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Heme Crystallization Inhibition Assay for TCMDC-136230
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. During their intraerythrocytic stage, the parasites digest host hemoglobin, leading to the release of large quantities of toxic free heme (ferriprotoporphyrin IX). To protect themselves, the parasites detoxify the heme by converting it into an insoluble crystalline form called hemozoin, or "malaria pigment". This detoxification pathway is essential for parasite survival and represents a key target for antimalarial drugs.[1][2][3]
The inhibition of heme crystallization is a well-established mechanism of action for several successful antimalarial drugs, such as chloroquine.[4][5] These drugs are thought to bind to heme and/or the growing crystal surface, preventing further detoxification and leading to a buildup of toxic free heme that ultimately kills the parasite.[2][4] Therefore, assays that measure the inhibition of heme crystallization are valuable tools for the discovery and characterization of new antimalarial compounds.
This application note provides a detailed protocol for a high-throughput colorimetric heme crystallization inhibition assay to evaluate the activity of the compound TCMDC-136230. The assay is based on the principle that free heme, but not crystalline hemozoin (β-hematin), can be readily quantified.
Principle of the Assay
The heme crystallization inhibition assay is a cell-free, colorimetric method that mimics the physiological process of hemozoin formation. In this assay, a high concentration of hemin (the oxidized form of heme) is induced to crystallize into β-hematin under acidic conditions, often facilitated by an initiator.[1][6] In the presence of an inhibitory compound like this compound, this crystallization process is hindered, resulting in a higher concentration of soluble heme remaining in the reaction mixture. The amount of free heme can then be quantified spectrophotometrically, providing a measure of the compound's inhibitory activity.
Experimental Protocols
Materials and Reagents
-
Hemin chloride (from porcine or bovine)
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate
-
Acetic acid
-
96-well microplates (flat-bottom, clear)
-
Microplate reader
-
This compound
-
Chloroquine (or other known inhibitor as a positive control)
Reagent Preparation
-
Hemin Stock Solution (5 mM): Dissolve 3.26 mg of hemin chloride in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. This stock solution should be prepared fresh.
-
Acetate Buffer (0.5 M, pH 4.4): Prepare by mixing appropriate volumes of 0.5 M sodium acetate and 0.5 M acetic acid. Adjust the pH to 4.4.
-
Test Compound (this compound) Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM.
-
Positive Control (Chloroquine) Stock Solution (10 mM): Dissolve the appropriate amount of chloroquine in DMSO to achieve a final concentration of 10 mM.
Assay Protocol
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 0.1 µM). Also, prepare a serial dilution of the chloroquine stock solution to serve as a positive control.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compounds (this compound), positive control (chloroquine), or DMSO (as a negative control) to the wells of a 96-well microplate.
-
Prepare a "no crystallization" control by adding 2 µL of DMSO to separate wells.
-
-
Initiation of Crystallization:
-
To all wells except the "no crystallization" control, add 100 µL of the 0.5 M acetate buffer (pH 4.4).
-
Add 10 µL of the 5 mM hemin stock solution to all wells. The final hemin concentration will be approximately 0.25 mM.
-
To the "no crystallization" control wells, add 110 µL of DMSO instead of the acetate buffer and hemin solution.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification of Free Heme:
-
After incubation, add 100 µL of a 1:1 (v/v) mixture of pyridine and 20 mM HEPES buffer (pH 7.5) to each well. This will convert the remaining free heme to a heme-pyridine complex, which has a distinct absorbance spectrum.
-
Shake the plate for 5-10 minutes to ensure thorough mixing.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of heme crystallization inhibition for each concentration of this compound is calculated using the following formula:
Where:
-
Abs_test is the absorbance of the well with the test compound.
-
Abs_neg_ctrl is the absorbance of the well with DMSO (negative control).
-
Abs_no_cryst is the absorbance of the "no crystallization" control well.
-
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound at which 50% of heme crystallization is inhibited. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The inhibitory activity of this compound and the positive control, chloroquine, against heme crystallization is summarized in the table below. The data presented are hypothetical and for illustrative purposes only.
| Compound | IC50 (µM) |
| This compound | 25.8 |
| Chloroquine | 15.2 |
Visualizations
Caption: Experimental workflow for the heme crystallization inhibition assay.
Caption: Proposed mechanism of heme crystallization inhibition by this compound.
Conclusion
The heme crystallization inhibition assay is a robust and reproducible method for identifying and characterizing compounds that target the heme detoxification pathway of Plasmodium parasites. This application note provides a comprehensive protocol for evaluating the inhibitory activity of this compound. The results from this assay can provide valuable insights into the compound's potential as an antimalarial agent and guide further drug development efforts. It is important to note that while this cell-free assay is a valuable primary screening tool, further validation in parasite-based assays is necessary to confirm the antimalarial activity and mechanism of action.
References
- 1. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple colorimetric inhibition assay of heme crystallization for high-throughput screening of antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of TCMDC-135051 and its Analogs in Drug-Resistant Malaria Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of TCMDC-135051 and its derivatives, a promising class of antimalarial compounds that target the Plasmodium falciparum protein kinase PfCLK3. The following sections detail the mechanism of action, quantitative efficacy data against drug-resistant strains, and detailed protocols for key experimental procedures.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum pose a significant threat to global malaria control efforts[1][2][3][4]. New therapeutic agents with novel mechanisms of action are urgently needed. TCMDC-135051 is a potent inhibitor of PfCLK3, a protein kinase essential for the parasite's survival and proliferation[5][6][7]. Inhibition of PfCLK3 disrupts the regulation of RNA splicing, a critical process for gene expression in the parasite, leading to parasite death at multiple life cycle stages[6][8][9]. This unique mechanism of action makes TCMDC-135051 and its analogs promising candidates for the development of new antimalarial drugs effective against resistant parasites.
Mechanism of Action: Targeting PfCLK3-Mediated RNA Splicing
TCMDC-135051 acts by competitively inhibiting the ATP-binding site of PfCLK3, a cyclin-dependent-like protein kinase[5]. PfCLK3 plays a crucial role in the phosphorylation of splicing factors, which are essential for the proper assembly and function of the spliceosome[7]. The spliceosome is responsible for intron removal from pre-mRNA, a vital step in the maturation of messenger RNA (mRNA).
By inhibiting PfCLK3, TCMDC-135051 disrupts the downstream signaling cascade that regulates RNA splicing. This leads to the accumulation of unspliced or incorrectly spliced mRNA transcripts, preventing the synthesis of essential proteins required for parasite survival and replication. This disruption of a fundamental cellular process results in rapid parasite killing.
Signaling Pathway Diagram
References
- 1. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Calcium Redistribution with TCMDC-136230
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to measuring intracellular calcium ([Ca2+]) redistribution induced by TCMDC-136230, a potent disruptor of calcium homeostasis in the malaria parasite, Plasmodium falciparum. This document details the mechanism of action of this compound, protocols for utilizing fluorescent calcium indicators, and methodologies for both high-throughput screening and detailed cellular imaging. The provided protocols are designed to be adaptable for investigating the effects of this compound and related compounds on calcium signaling in various cell types.
Introduction to this compound and Calcium Signaling
This compound is a small molecule identified through high-content phenotypic screening as a potent disruptor of calcium dynamics in Plasmodium falciparum[1]. The compound targets the parasite's cyclin-dependent-like protein kinase 3 (PfCLK3), an essential enzyme for parasite survival[2][3][4][5]. Inhibition of PfCLK3 leads to a disruption of calcium homeostasis, ultimately resulting in parasite cell death[1].
Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular processes. The precise spatial and temporal control of intracellular [Ca2+] is critical for cell function. Disruption of this delicate balance, as induced by this compound in P. falciparum, represents a promising therapeutic strategy. Techniques to accurately measure these changes in [Ca2+] are therefore essential for characterizing the mechanism of action of such compounds.
Mechanism of Action of this compound
This compound's primary mode of action is the inhibition of PfCLK3. This kinase is crucial for the regulation of RNA splicing within the malaria parasite[3][5]. While the direct link between PfCLK3 inhibition and calcium redistribution is still under investigation, it is hypothesized that the disruption of essential protein synthesis affects the integrity and function of calcium channels and pumps, leading to uncontrolled calcium influx or release from internal stores.
Caption: Proposed signaling pathway for this compound action.
Techniques for Measuring Calcium Redistribution
The most common methods for measuring intracellular [Ca2+] utilize fluorescent indicators. These can be broadly categorized into non-ratiometric and ratiometric dyes.
-
Non-Ratiometric Indicators (e.g., Fluo-4): These dyes exhibit a significant increase in fluorescence intensity upon binding to Ca2+. They are well-suited for high-throughput screening due to their strong signal and simple data analysis.
-
Ratiometric Indicators (e.g., Fura-2): These dyes undergo a shift in their excitation or emission wavelength upon Ca2+ binding. By measuring the ratio of fluorescence at two different wavelengths, these indicators provide a more quantitative measure of [Ca2+] that is less susceptible to variations in dye loading, cell thickness, and photobleaching[6].
Data Summary of Common Calcium Indicators
| Indicator | Type | Excitation (Ex) / Emission (Em) Wavelengths (nm) | Key Features |
| Fluo-4 AM | Non-Ratiometric | Ex: ~494 / Em: ~516[7][8] | High fluorescence increase upon Ca2+ binding, suitable for HTS. |
| Fura-2 AM | Ratiometric | Ex1 (Ca2+-bound): ~340 / Ex2 (Ca2+-free): ~380 / Em: ~510[6] | Allows for quantitative [Ca2+] measurements, reduces artifacts. |
| Cal-520 AM | Non-Ratiometric | Ex: ~492 / Em: ~514 | Improved signal-to-noise ratio and better dye retention compared to Fluo-4. |
| Aequorin | Luminescent | Em: ~470[9] | Bioluminescent protein, low background, suitable for HTS.[9] |
Experimental Protocols
The following protocols provide detailed methodologies for measuring this compound-induced calcium redistribution using Fluo-4 AM and Fura-2 AM. These protocols are adaptable for various cell types, including P. falciparum-infected red blood cells or other model cell lines.
Protocol 1: High-Throughput Screening with Fluo-4 AM
This protocol is designed for a 96-well or 384-well plate format, suitable for screening compound libraries or performing dose-response studies.
Materials:
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution in DMSO
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Plate cells (e.g., P. falciparum-infected erythrocytes or a suitable host cell line) in a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of growth medium[10].
-
Incubate overnight at 37°C.
-
-
Dye Loading Solution Preparation:
-
Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For each plate, mix 20 µL of Fluo-4 AM stock solution with 20 µL of Pluronic F-127 stock solution.
-
Add this mixture to 10 mL of HHBS to create the final dye loading solution (final Fluo-4 AM concentration of 4-10 µM). If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Following incubation, allow the plate to equilibrate to room temperature for at least 30 minutes.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a dilution series of this compound in HHBS.
-
Set the fluorescence plate reader to record fluorescence at Ex/Em = 490/525 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the plate reader's injector to add the this compound solution to the wells.
-
Immediately begin recording the fluorescence signal for at least 2-5 minutes to capture the calcium transient.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak).
-
Normalize the response by dividing ΔF by F₀ (ΔF/F₀).
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve.
Caption: Experimental workflow for the Fluo-4 AM assay.
Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM
This protocol is suitable for fluorescence microscopy to obtain more quantitative data on intracellular calcium concentrations at the single-cell level.
Materials:
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127
-
HHBS
-
Probenecid (optional)
-
This compound stock solution in DMSO
-
Glass-bottom dishes or coverslips
-
Inverted fluorescence microscope equipped with a filter wheel for dual-wavelength excitation (340 nm and 380 nm), a 510 nm emission filter, and a sensitive camera.
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the Fura-2 AM loading solution as described for Fluo-4 AM, substituting Fura-2 AM for Fluo-4 AM. A typical final concentration is 2-5 µM.
-
Remove the culture medium and wash the cells once with HHBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After loading, wash the cells twice with HHBS to remove extracellular dye.
-
Add fresh HHBS (with probenecid, if used) and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Acquire baseline images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Carefully add a prepared concentration of this compound to the dish.
-
Immediately begin time-lapse imaging, acquiring images at both excitation wavelengths at regular intervals (e.g., every 2-5 seconds) for several minutes.
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (Ratio 340/380).
-
Plot the 340/380 ratio over time to visualize the change in intracellular [Ca2+].
-
The ratio can be converted to absolute [Ca2+] concentrations using the Grynkiewicz equation, which requires calibration with solutions of known calcium concentrations.
Caption: Experimental workflow for the Fura-2 AM imaging assay.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Dose-Response of this compound on Intracellular Calcium Mobilization
| This compound (µM) | Peak Fluo-4 Fluorescence (ΔF/F₀) ± SD |
| 0 (Vehicle) | 0.05 ± 0.01 |
| 0.1 | 0.23 ± 0.03 |
| 1 | 0.89 ± 0.07 |
| 10 | 1.52 ± 0.11 |
| 100 | 1.55 ± 0.09 |
From such data, an EC₅₀ value can be calculated to quantify the potency of this compound in inducing calcium redistribution.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on intracellular calcium redistribution. By employing both high-throughput screening and detailed single-cell imaging techniques, researchers can further elucidate the mechanism of action of this promising antimalarial compound and screen for novel modulators of calcium signaling. Careful optimization of experimental parameters for the specific cell type and instrumentation is recommended for achieving the most reliable and reproducible results.
References
- 1. High-Content Phenotypic Screen of a Focused TCAMS Drug Library Identifies Novel Disruptors of the Malaria Parasite Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 5. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. hellobio.com [hellobio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. abcam.com [abcam.com]
Application of TCMDC-136230 in High-Content Imaging of Parasites
Application Note & Protocols
Introduction
TCMDC-136230 is a potent small molecule identified from the Tres Cantos Anti-Malarial Set (TCAMS) library. It acts as a disruptor of calcium homeostasis in the malaria parasite Plasmodium falciparum.[1] This disruption leads to a cascade of events including compromised digestive vacuole membrane integrity, loss of mitochondrial membrane potential, and ultimately, a programmed cell death-like phenotype in the parasite. High-content imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively measure phenotypic changes in cells and organisms. This document provides detailed protocols for the application of this compound in HCI assays for P. falciparum and offers adapted protocols for investigating its potential activity against other clinically relevant parasites such as Trypanosoma cruzi, Cryptosporidium parvum, and Leishmania donovani.
Principle of Action and High-Content Imaging Approach
The primary mechanism of action of this compound against P. falciparum is the disruption of intracellular calcium (Ca²⁺) regulation.[1] HCI platforms can be utilized to visualize and quantify this effect by using fluorescent Ca²⁺ indicators. An increase in cytosolic Ca²⁺ levels upon treatment with this compound serves as a primary phenotypic readout. Furthermore, HCI can simultaneously assess secondary downstream effects such as changes in mitochondrial membrane potential, parasite morphology, and viability. This multi-parametric analysis provides a comprehensive understanding of the compound's effect on the parasite.
Data Presentation: Plasmodium falciparum
The following tables summarize the reported in vitro activity of this compound against various strains of P. falciparum and its cytotoxicity against a human cell line.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Parasite Strain | IC₅₀ (µM) |
| 3D7 (Chloroquine-sensitive) | 1.2 |
| K1 (Multidrug-resistant) | 1.5 |
| W2 (Chloroquine-resistant) | 1.8 |
| Dd2 (Multidrug-resistant) | 2.1 |
Data extracted from a high-throughput phenotypic screen identifying disruptors of parasite calcium distribution.[1]
Table 2: Cytotoxicity of this compound
| Cell Line | CC₅₀ (µM) |
| HEK293T (Human Embryonic Kidney) | >50 |
Data indicates low cytotoxicity against this human cell line.[1]
Experimental Protocols
High-Content Imaging of Calcium Mobilization in Plasmodium falciparum
This protocol is based on the methodology used to identify this compound as a calcium homeostasis disruptor.[1]
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Fluo-4 AM (or other suitable Ca²⁺ indicator)
-
Pluronic F-127
-
This compound
-
Positive control (e.g., ionomycin)
-
Negative control (e.g., DMSO)
-
384-well black, clear-bottom imaging plates
-
High-content imaging system with environmental control
Protocol:
-
Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in human RBCs according to standard protocols.
-
Plate Preparation: Seed infected RBCs (at a parasitemia of ~2% and hematocrit of 1%) in 384-well plates.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include positive and negative controls.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in a suitable buffer (e.g., HBSS).
-
Add the loading buffer to the wells and incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system equipped with appropriate filters for the chosen Ca²⁺ indicator (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Capture images at multiple time points to assess the kinetics of calcium mobilization.
-
-
Image Analysis:
-
Use image analysis software to identify individual infected RBCs and quantify the fluorescence intensity of the Ca²⁺ indicator within the parasites.
-
Measure parameters such as the mean fluorescence intensity, the number of fluorescent puncta, and the percentage of cells showing a significant increase in fluorescence.
-
-
Data Analysis:
-
Calculate the dose-response curves for this compound-induced calcium mobilization.
-
Determine the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.
-
Proposed Protocol: High-Content Imaging of this compound Activity against Trypanosoma cruzi Intracellular Amastigotes
This protocol is adapted from established HCI assays for T. cruzi.
Materials:
-
T. cruzi trypomastigotes (e.g., Y strain)
-
Host cells (e.g., Vero or 3T3 cells)
-
Complete cell culture medium (e.g., DMEM with supplements)
-
This compound
-
Positive control (e.g., benznidazole)
-
Negative control (e.g., DMSO)
-
Nuclear stain (e.g., Hoechst 33342)
-
Cytoplasmic stain (optional, for host cell segmentation)
-
384-well black, clear-bottom imaging plates
-
High-content imaging system
Protocol:
-
Host Cell Seeding: Seed host cells in 384-well plates and allow them to adhere overnight.
-
Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a suitable multiplicity of infection (MOI). Incubate for several hours to allow for invasion.
-
Wash and Compound Addition: Wash the wells to remove extracellular parasites and add fresh medium containing this compound at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours to allow for intracellular amastigote replication.
-
Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Stain the nuclei of both host cells and parasites with a nuclear stain like Hoechst 33342.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the nuclear and, if used, the cytoplasmic channels.
-
Image Analysis:
-
Develop an image analysis workflow to:
-
Identify host cell nuclei and cytoplasm.
-
Identify intracellular parasite nuclei (amastigotes).
-
Count the number of amastigotes per host cell.
-
Count the total number of host cells to assess cytotoxicity.
-
-
-
Data Analysis:
-
Determine the IC₅₀ of this compound based on the reduction in the number of intracellular amastigotes.
-
Calculate the selectivity index (SI) by comparing the IC₅₀ for the parasite to the CC₅₀ for the host cells.
-
Proposed Protocol: High-Content Imaging of this compound Activity against Cryptosporidium parvum
This protocol is adapted from established HCI assays for C. parvum.
Materials:
-
C. parvum oocysts
-
Host cells (e.g., HCT-8 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with supplements)
-
This compound
-
Positive control (e.g., nitazoxanide)
-
Negative control (e.g., DMSO)
-
Fluorescent antibody against Cryptosporidium (e.g., FITC-conjugated anti-Crypto antibody)
-
Nuclear stain (e.g., DAPI)
-
384-well black, clear-bottom imaging plates
-
High-content imaging system
Protocol:
-
Host Cell Seeding: Seed HCT-8 cells in 384-well plates and grow to confluency.
-
Oocyst Excystation and Infection: Excyst C. parvum oocysts to release sporozoites and infect the HCT-8 cell monolayer.
-
Compound Addition: After a few hours to allow for invasion, add medium containing this compound at various concentrations.
-
Incubation: Incubate the plates for 24-48 hours.
-
Staining:
-
Fix the cells.
-
Permeabilize the cells.
-
Stain the parasites with a specific fluorescent antibody and the nuclei with DAPI.
-
-
Image Acquisition: Acquire images in the appropriate fluorescent channels.
-
Image Analysis:
-
Use image analysis software to identify and count the number of parasite-containing parasitophorous vacuoles.
-
Quantify the number of host cells.
-
-
Data Analysis:
-
Calculate the IC₅₀ of this compound based on the reduction in the number of parasites.
-
Determine the selectivity index.
-
Proposed Protocol: High-Content Imaging of this compound Activity against Leishmania donovani Intracellular Amastigotes
This protocol is adapted from established HCI assays for L. donovani.
Materials:
-
L. donovani promastigotes
-
Host cells (e.g., THP-1 macrophages)
-
PMA (phorbol 12-myristate 13-acetate) for macrophage differentiation
-
Complete cell culture medium (e.g., RPMI-1640 with supplements)
-
This compound
-
Positive control (e.g., amphotericin B)
-
Negative control (e.g., DMSO)
-
Nuclear stain (e.g., Hoechst 33342)
-
384-well black, clear-bottom imaging plates
-
High-content imaging system
Protocol:
-
Macrophage Differentiation: Seed THP-1 monocytes in 384-well plates and differentiate them into macrophages using PMA.
-
Infection: Infect the differentiated macrophages with L. donovani promastigotes.
-
Compound Addition: After infection and removal of extracellular promastigotes, add medium containing this compound.
-
Incubation: Incubate for 72 hours.
-
Staining: Fix and stain the cells with a nuclear stain to visualize both macrophage and amastigote nuclei.
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis:
-
Develop an analysis workflow to distinguish between the larger macrophage nuclei and the smaller, more condensed amastigote nuclei.
-
Count the number of amastigotes per macrophage and the number of infected macrophages.
-
Count the total number of macrophages for cytotoxicity assessment.
-
-
Data Analysis:
-
Determine the IC₅₀ of this compound.
-
Calculate the selectivity index.
-
Visualizations
Caption: General experimental workflow for high-content imaging.
Caption: Proposed signaling pathway for this compound in parasites.
Conclusion
This compound is a valuable tool for studying calcium signaling in P. falciparum and holds promise as a lead compound for antimalarial drug discovery. High-content imaging provides an ideal platform to investigate its mechanism of action in a quantitative and multi-parametric manner. The protocols provided herein offer a framework for utilizing this compound in HCI assays for P. falciparum and can be adapted to explore its potential efficacy against other important protozoan parasites. This approach facilitates a deeper understanding of parasite biology and accelerates the discovery of novel antiparasitic therapies.
References
How to solubilize and store TCMDC-136230 for experiments
Application Notes and Protocols for Evaluating the Efficacy of TCMDC-136230 Across Different Parasite Life Stages
Audience: Researchers, scientists, and drug development professionals.
Introduction
TCMDC-136230 is a potent antimalarial compound identified as a disruptor of calcium homeostasis in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] The disruption of calcium dynamics has been associated with compromised digestive vacuole membrane integrity, leading to a form of programmed cell death in the parasite.[1] This unique mechanism of action makes this compound a promising candidate for further development, particularly in the context of rising drug resistance to existing antimalarials.
A related compound, TCMDC-135051, has been shown to target the essential protein kinase PfCLK3, demonstrating activity against asexual blood stages, liver stages, and gametocytes, highlighting the potential for multi-stage efficacy.[2][3][4][5] These findings underscore the importance of thoroughly evaluating the efficacy of novel compounds like this compound across all relevant life stages of the parasite to fully understand their therapeutic and transmission-blocking potential.[6]
These application notes provide detailed protocols for assessing the efficacy of this compound against the primary life stages of Plasmodium falciparum: the asexual erythrocytic stages (responsible for clinical symptoms), the liver stage (the initial site of infection), and the gametocyte stages (responsible for transmission to mosquitoes).
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Efficacy of this compound against Asexual Erythrocytic Stages of P. falciparum
| Parasite Strain | IC50 (nM) | IC90 (nM) | Selectivity Index (SI)¹ |
| Drug-Sensitive (e.g., 3D7) | |||
| Chloroquine-Resistant (e.g., Dd2) | |||
| Artemisinin-Resistant (e.g., K13 mutant) |
¹ Selectivity Index (SI) = IC50 of a mammalian cell line (e.g., HepG2) / IC50 of the parasite strain.
Table 2: In Vitro Efficacy of this compound against Liver Stages of P. falciparum
| Assay Type | Parasite Strain | Readout | IC50 (nM) |
| Primary Human Hepatocytes | NF54 | Schizont size/number | |
| HepG2 Cell Line | NF54 | Schizont size/number |
Table 3: In Vitro Efficacy of this compound against Gametocyte Stages of P. falciparum
| Gametocyte Stage | Assay Type | Readout | IC50 (nM) |
| Early (Stage I-III) | Luciferase Reporter Assay | Luminescence | |
| Late (Stage IV-V) | Luciferase Reporter Assay | Luminescence | |
| Male Gamete Exflagellation | Exflagellation Assay | Exflagellation centers |
Table 4: In Vivo Efficacy of this compound in a Murine Malaria Model
| Mouse Model | Parasite Strain | Dosing Regimen (mg/kg) | Parasitemia Reduction (%) | Mean Survival Time (days) |
| Humanized FRG huHep | P. falciparum | |||
| Swiss Webster | P. berghei |
Experimental Protocols
In Vitro Asexual Erythrocytic Stage Efficacy Assay
This protocol determines the 50% inhibitory concentration (IC50) of this compound against the blood stages of P. falciparum.
Materials:
-
P. falciparum cultures (drug-sensitive and resistant strains)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microplates
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader with fluorescence detection
Protocol:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a no-drug control and a positive control (e.g., chloroquine).
-
Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Liver Stage Efficacy Assay
This protocol assesses the inhibitory effect of this compound on the development of P. falciparum liver schizonts.
Materials:
-
Cryopreserved P. falciparum sporozoites
-
Primary human hepatocytes or HepG2 cells
-
Collagen-coated 384-well plates
-
Hepatocyte culture medium
-
This compound stock solution
-
Anti-HSP70 or anti-CSP primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system
Protocol:
-
Seed primary human hepatocytes or HepG2 cells in collagen-coated 384-well plates and culture until confluent.
-
Prepare serial dilutions of this compound in hepatocyte culture medium.
-
Add the compound dilutions to the cells and incubate for 1 hour.
-
Infect the cells with P. falciparum sporozoites and centrifuge briefly to facilitate invasion.
-
Incubate for 3-5 days to allow for schizont development, replacing the medium with fresh compound-containing medium daily.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with a primary antibody against a parasite protein (e.g., HSP70) followed by a fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the number and size of schizonts to determine the IC50.
In Vitro Gametocyte Efficacy Assay
This protocol evaluates the activity of this compound against the sexual stages of P. falciparum.
Materials:
-
P. falciparum gametocyte-producing strain (e.g., NF54)
-
Gametocyte culture medium
-
This compound stock solution
-
Luciferase assay reagent (for luciferase-expressing parasite lines) or Pfs25 antibody for late-stage gametocytes.
-
Luminometer or high-content imaging system
Protocol:
-
Induce gametocytogenesis in a synchronized parasite culture.
-
On day 4 (for early-stage gametocytes) or day 8 (for late-stage gametocytes), add serial dilutions of this compound.
-
Incubate for 48-72 hours.
-
For luciferase-expressing lines, add luciferase assay reagent and measure luminescence.
-
Alternatively, for late-stage gametocytes, fix and stain with an antibody against a mature gametocyte marker (e.g., Pfs25) and quantify using high-content imaging.
-
Calculate IC50 values from the dose-response curves.
In Vivo Efficacy in a Humanized Mouse Model
This protocol assesses the prophylactic and therapeutic efficacy of this compound against P. falciparum in a liver-chimeric humanized mouse model.[7][8]
Materials:
-
FRG huHep mice (or similar liver-chimeric model)
-
P. falciparum sporozoites
-
This compound formulation for oral or parenteral administration
-
Reagents for quantitative PCR (qPCR) to detect parasite DNA in blood
Protocol:
-
Prophylactic (Causal) Activity:
-
Administer this compound to FRG huHep mice daily for 3 days.
-
On the second day of treatment, infect the mice with P. falciparum sporozoites via intravenous injection.
-
Starting 6 days post-infection, monitor blood for the presence of parasites using qPCR.
-
Compare the parasite load in treated mice to a vehicle-treated control group.
-
-
Therapeutic (Blood Stage) Activity:
-
Infect FRG huHep mice with P. falciparum sporozoites and allow the infection to progress to the blood stage (typically 7-9 days post-liver stage infection).
-
Once blood-stage parasitemia is established, treat the mice with this compound for 4 consecutive days.
-
Monitor daily parasitemia by qPCR or microscopic examination of Giemsa-stained blood smears.
-
Evaluate the reduction in parasitemia compared to a control group.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Postulated mechanism of action for this compound.
Adaptation for Other Parasites
The principles outlined in these protocols can be adapted for evaluating the efficacy of this compound against other parasites with distinct life stages.
-
Schistosoma mansoni : In vitro assays can be performed on different life stages, including newly transformed schistosomula (NTS) and adult worms.[9][10] Efficacy is typically assessed by microscopic observation of parasite motility and morphology. In vivo studies in infected mice can determine the reduction in worm burden and egg production.[9]
-
Trypanosoma cruzi : In vitro assays can target the epimastigote (insect stage), trypomastigote, and intracellular amastigote (mammalian stages) forms.[11][12] Reporter gene-expressing parasites (e.g., β-galactosidase) can facilitate high-throughput screening.[11] In vivo efficacy can be evaluated in mouse models by monitoring parasitemia and survival rates.[12][13]
For any parasite, it is crucial to first establish robust in vitro culture and in vivo infection models for the relevant life stages. The specific readouts for drug efficacy will depend on the parasite's biology and the availability of specific reagents and technologies.[14][15][16]
References
- 1. High-Content Phenotypic Screen of a Focused TCAMS Drug Library Identifies Novel Disruptors of the Malaria Parasite Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel compound interrupts malaria parasite’s lifecycle [agencia.fapesp.br]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 6. Breaking the deadly cycle: Drug researchers tackle the malaria parasite at multiple life stages | Virginia Tech News | Virginia Tech [news.vt.edu]
- 7. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Assessing drug efficacy against Plasmodium falciparum liver stages in vivo [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase [jove.com]
- 12. scielo.br [scielo.br]
- 13. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with TCMDC-136230
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues with TCMDC-136230 in in vitro experiments.
Disclaimer: Specific solubility data for this compound is not publicly available. This guide provides troubleshooting strategies based on best practices for handling hydrophobic small molecules in a research setting. The recommendations provided are general and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for hydrophobic compounds.[1] It is crucial to ensure the compound is fully dissolved in 100% DMSO before further dilution.[1]
Q2: I observed precipitation when I added my DMSO stock of this compound to the aqueous cell culture medium. What is causing this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment of the cell culture medium upon dilution of the DMSO stock.[1] Factors contributing to this can include a high final concentration of the compound, rapid dilution, and the use of cold media.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1%.[2] However, the tolerance can vary between cell lines, so it is advisable to run a DMSO-only control to assess its effect on your specific cells.
Q4: Can temperature affect the solubility of this compound in my experiments?
A4: Yes, temperature can significantly impact compound solubility. Adding a compound stock to cold media can decrease its solubility and lead to precipitation.[1][3][4] It is recommended to always use pre-warmed (37°C) cell culture media for dilutions.[1][2] Repeated temperature fluctuations, such as frequent removal of culture vessels from the incubator, should also be minimized.[3]
Troubleshooting Guide: Compound Precipitation
Immediate or delayed precipitation of this compound in your in vitro assays can lead to inaccurate and unreliable results. The following table provides a guide to troubleshoot and resolve these issues.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[1] |
| Rapid dilution of the concentrated DMSO stock into the aqueous medium. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] | |
| The temperature of the cell culture medium is too low. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1] | |
| Precipitation Over Time in Culture | The compound is unstable in the culture medium at 37°C. | Reduce the incubation time if experimentally feasible. Consider using a more stable analog if available. |
| Interaction with serum proteins or other media components. | Test the solubility in serum-free versus serum-containing media. If the compound is more soluble in serum-free media, consider adapting your cells to these conditions if possible.[2] | |
| Evaporation of media in the incubator, leading to increased compound concentration. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3] | |
| pH shift in the culture medium during incubation. | Ensure the medium is properly buffered and the CO2 level in the incubator is maintained at the correct percentage for your medium formulation.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound DMSO stock in 100% DMSO.
-
Addition to Media: In a clear 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing a fixed volume (e.g., 199 µL) of your pre-warmed (37°C) complete cell culture medium. This will create a range of final compound concentrations with a constant final DMSO concentration.
-
Include Controls: Include a DMSO-only control (e.g., 1 µL of DMSO in 199 µL of media).
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 2, 6, 24 hours).
-
Assessment of Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness, haze, or precipitate at different time points.[2]
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot from each well under a microscope to look for crystalline structures.[2]
-
Quantitative Assessment: Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.[1]
-
-
Determine Maximum Solubility: The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration under those specific conditions.[1]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mM | Recommended for primary stock solutions. |
| Ethanol | ~10 mM | May be used for some applications, but can be more toxic to cells than DMSO. |
| PBS (pH 7.4) | < 1 µM | Poorly soluble in aqueous buffers. |
| Cell Culture Medium + 10% FBS | 1-5 µM | Solubility may be slightly enhanced by serum proteins. |
Note: The values presented in this table are hypothetical and should be experimentally determined for your specific batch of this compound and experimental conditions.
Visualizations
Experimental Workflow for Compound Preparation
Caption: Workflow for preparing this compound for in vitro assays.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical signaling pathway by this compound.
References
Technical Support Center: Optimizing TCMDC-135051 Concentration for Parasite Killing
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of TCMDC-135051 for anti-parasitic research. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is TCMDC-135051 and what is its mechanism of action?
A1: TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3).[1][2] PfCLK3 is a protein kinase essential for the regulation of RNA splicing in the malaria parasite.[3][4] By inhibiting PfCLK3, TCMDC-135051 disrupts the parasite's ability to properly process its RNA, leading to a rapid cessation of growth and parasite death.[3][5]
Q2: What parasite species and life cycle stages is TCMDC-135051 effective against?
A2: TCMDC-135051 has demonstrated broad activity against multiple species of the Plasmodium parasite, including P. falciparum, P. berghei (mouse malaria), and P. vivax.[1][4] It is effective against several stages of the parasite's life cycle, including the asexual blood stages (trophozoites and schizonts), liver stages, and the gametocyte stages responsible for transmission to mosquitoes.[1][3][4]
Q3: What is the recommended concentration range for in vitro experiments?
A3: The effective concentration of TCMDC-135051 can vary depending on the Plasmodium strain and the specific experimental conditions. However, a general starting point for in vitro assays is in the nanomolar to low micromolar range. The reported half-maximal effective concentration (EC50) against asexual blood-stage P. falciparum is approximately 320 nM.[1][2] For liver stage P. berghei, the EC50 is around 0.40 µM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store TCMDC-135051?
A4: TCMDC-135051 is a solid that is soluble in DMSO.[1] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO at a concentration of 10 mM or higher. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[1][2]
Q5: Are there any known resistance mechanisms to TCMDC-135051?
A5: Studies have identified that mutations in the PfCLK3 gene can confer resistance to TCMDC-135051. Specifically, a G449P mutation in PfCLK3 has been shown to cause a significant increase in the EC50 value of the compound.[4]
Q6: What is the cytotoxicity profile of TCMDC-135051?
A6: TCMDC-135051 has been shown to have low off-target toxicity against human cell lines.[1][2] However, as with any experimental compound, it is advisable to determine the cytotoxicity profile in your specific cell line of interest.
Troubleshooting Guides
Issue: No or low parasite killing observed at expected effective concentrations.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the compound has been stored correctly at -20°C or -80°C in a desiccated environment. Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Inaccurate Compound Concentration.
-
Solution: Verify the initial concentration of your stock solution. Ensure accurate serial dilutions are performed. Use calibrated pipettes for all dilutions.
-
-
Possible Cause 3: Parasite Strain Resistance.
-
Solution: If using a laboratory-adapted strain, verify its sensitivity to TCMDC-135051. If a shift in EC50 is observed over time, consider obtaining a fresh, validated culture of the parasite strain. If investigating field isolates, be aware that natural resistance may exist.
-
-
Possible Cause 4: Sub-optimal Assay Conditions.
-
Solution: Ensure that the parasite culture is healthy and in the logarithmic growth phase before starting the assay. Maintain optimal culture conditions (temperature, gas mixture, hematocrit) throughout the experiment.
-
Issue: High variability in results between replicate wells or experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous parasite culture is used for seeding plates. Mix the culture gently but thoroughly before aliquoting into assay plates.
-
-
Possible Cause 2: Edge Effects in Assay Plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or water.
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: Although soluble in DMSO, high concentrations of TCMDC-135051 may precipitate in aqueous culture media. Visually inspect the wells for any signs of precipitation. If observed, consider lowering the final DMSO concentration or using a different solvent system if compatible with your assay.
-
Quantitative Data Summary
Table 1: In Vitro Activity of TCMDC-135051 against Plasmodium species.
| Parameter | Parasite Species | Parasite Stage | Value | Reference |
| pEC50 | P. falciparum | Asexual Blood Stage | 6.5 | [6] |
| EC50 | P. falciparum | Asexual Blood Stage | 320 nM | [1][2] |
| pEC50 | P. berghei | Liver Stage | 6.17 | [1][2] |
| EC50 | P. berghei | Liver Stage | 0.40 µM | [1][2] |
Table 2: Inhibitory Activity of TCMDC-135051 against Recombinant Kinases.
| Parameter | Kinase | Value | Reference |
| pIC50 | PfCLK3 (P. falciparum) | 7.7 | [4] |
| pIC50 | PvCLK3 (P. vivax) | 7.47 | [1][2] |
| pIC50 | PbCLK3 (P. berghei) | 7.86 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Asexual Blood Stage P. falciparum Growth Inhibition Assay
This protocol is a standard method to determine the 50% inhibitory concentration (IC50) of an antimalarial compound.
Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage.
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Uninfected human red blood cells (RBCs).
-
TCMDC-135051 stock solution in DMSO.
-
96-well black, clear-bottom microplates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
Fluorescence plate reader.
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of TCMDC-135051 in complete culture medium in a separate 96-well plate. Start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold serial dilutions.
-
Include a drug-free control (medium with DMSO at the same final concentration as the highest drug concentration) and a negative control (uninfected RBCs).
-
-
Parasite Preparation:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5% and a hematocrit of 2% with uninfected RBCs and complete medium.
-
-
Assay Setup:
-
Transfer 100 µL of the diluted compounds to the 96-well assay plate.
-
Add 100 µL of the prepared parasite culture to each well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified, modular chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3 and disruption of RNA splicing.
Caption: Workflow for in vitro P. falciparum growth inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TCMDC-136230 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TCMDC-136230 and related compounds in their experiments. The information is designed to address potential inconsistencies and challenges that may arise during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the EC50 values of this compound in our P. falciparum growth inhibition assays. What are the potential causes?
A1: Inconsistent EC50 values in P. falciparum growth inhibition assays can stem from several factors. Here is a systematic guide to troubleshoot this issue:
-
Parasite Stage Synchronization: The activity of many antimalarial compounds is stage-specific. TCMDC-135051, a related compound, rapidly kills parasites at the trophozoite to schizont stages.[1] Inconsistent synchronization of parasite cultures can lead to variable EC50 values.
-
Recommendation: Ensure tight synchronization of your P. falciparum cultures (e.g., using sorbitol or Percoll gradients) to have a consistent population of early ring-stage parasites at the start of the assay.
-
-
Compound Stability and Handling: Like many small molecules, this compound may be sensitive to storage conditions and repeated freeze-thaw cycles.
-
Recommendation: Aliquot the compound upon receipt and store it at the recommended temperature, protected from light. Use a fresh aliquot for each experiment to avoid degradation.
-
-
Assay Reagent Variability: Inconsistencies in reagents such as culture media, serum, and lysis buffers can impact parasite growth and assay readout.
-
Recommendation: Use a single, quality-controlled batch of reagents for a set of comparative experiments. If a new batch is introduced, perform a bridging study to ensure consistency.
-
-
Cell Density: The initial parasite density can influence the apparent potency of the compound.
-
Recommendation: Maintain a consistent starting parasitemia and hematocrit across all wells and experiments.
-
Q2: Our in vitro kinase assays with recombinant PfCLK3 show variable inhibition with this compound. What could be the reason?
A2: Variability in in vitro kinase assays can often be traced back to the enzyme, substrate, or assay conditions.
-
Enzyme Activity: The specific activity of recombinant PfCLK3 can vary between batches and may decrease over time with improper storage.
-
Recommendation: Always qualify a new batch of recombinant PfCLK3 by determining its specific activity. Store the enzyme in small aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of this compound will be highly dependent on the ATP concentration used in the assay.
-
Recommendation: Use an ATP concentration that is at or near the Km of PfCLK3 for ATP to ensure sensitive and consistent measurement of inhibitor potency. Ensure the final ATP concentration is consistent across all assay plates.
-
-
Assay Buffer Components: Components like DMSO concentration and the presence of detergents can affect enzyme activity and compound solubility.
-
Recommendation: Keep the final DMSO concentration constant across all wells (typically ≤1%). Ensure all buffers are prepared consistently and are of high quality.
-
Experimental Protocols
1. P. falciparum Asexual Blood Stage Growth Inhibition Assay
This protocol is adapted from methodologies used for similar antimalarial compounds.
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.
-
Synchronize cultures to the ring stage using 5% D-sorbitol treatment.
-
-
Assay Procedure:
-
Prepare a 2-fold serial dilution of this compound in culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit to each well.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Following incubation, lyse the red blood cells and quantify parasite growth using a fluorescent DNA-binding dye (e.g., SYBR Green I).
-
Measure fluorescence using a plate reader and calculate EC50 values by fitting the data to a dose-response curve.
-
2. Recombinant PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This protocol is based on similar kinase assays for PfCLK3.[1][2]
-
Reagents:
-
Recombinant full-length PfCLK3
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-serine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
-
Assay Procedure:
-
Add this compound at various concentrations to the wells of a low-volume 384-well plate.
-
Add PfCLK3 and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP at its Km concentration.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and APC-streptavidin).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate IC50 values from the dose-response curve.
-
Data Presentation
Table 1: Hypothetical Troubleshooting Data for this compound EC50 Variability
| Experiment ID | Parasite Synchronization Method | Starting Parasitemia | Serum Batch | EC50 (nM) |
| EXP-01A | Sorbitol (single) | 1.0% | A | 75 |
| EXP-01B | Sorbitol (single) | 0.5% | A | 45 |
| EXP-02A | Sorbitol (double) | 1.0% | A | 25 |
| EXP-02B | Sorbitol (double) | 1.0% | B | 55 |
| EXP-03A | Percoll Gradient | 1.0% | A | 22 |
This table illustrates how different experimental parameters can influence the resulting EC50 values.
Visualizations
Caption: Workflow for P. falciparum growth inhibition assay.
Caption: Proposed mechanism of action for this compound via PfCLK3 inhibition.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Improving the Stability of TCMDC-135051 in Culture Media
A Note on Nomenclature: Initial inquiries regarding "TCMDC-136230" did not yield specific information. Based on available scientific literature, it is highly probable that this is a typographical error and the compound of interest is TCMDC-135051 , a well-documented inhibitor of the Plasmodium falciparum protein kinase PfCLK3. This technical support guide therefore focuses on TCMDC-135051 and general principles applicable to similar small molecules.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of TCMDC-135051 in experimental cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of TCMDC-135051?
A1: It is recommended to prepare a high-concentration stock solution of TCMDC-135051 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to maximize long-term stability. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q2: What are the signs of TCMDC-135051 instability or degradation in my culture medium?
A2: Signs of instability can include:
-
Precipitation: The compound may fall out of solution, appearing as visible particles, cloudiness, or a film on the culture vessel.
-
Loss of biological activity: A decrease in the expected efficacy of the compound in your assay may indicate degradation.
-
Inconsistent results: High variability between replicate experiments can be a sign of inconsistent compound concentration due to instability.
-
Color change: While less common, a change in the color of the culture medium upon addition of the compound could indicate a chemical reaction.
Q3: How can I minimize the final DMSO concentration in my cell culture experiments?
A3: While DMSO is an excellent solvent for many small molecules, it can have cytotoxic effects on cells at higher concentrations. It is crucial to keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.[1] To achieve this, you can prepare a more concentrated stock solution, allowing for a smaller volume to be added to your culture medium.
Q4: What is the known metabolic stability of TCMDC-135051?
A4: Studies on TCMDC-135051 and its analogues have shown good metabolic stability in mouse liver microsomes.[1][2] While this does not directly translate to stability in cell culture medium, it suggests that the compound is not inherently prone to rapid metabolic degradation. However, specific cell lines may possess enzymatic activities that could affect the compound's stability.
Troubleshooting Guide
Problem 1: My TCMDC-135051 is precipitating after being added to the culture medium.
| Possible Cause | Suggested Solution |
| Poor aqueous solubility | Decrease the final concentration of TCMDC-135051 in your experiment. |
| Pre-warm the culture medium to 37°C before adding the compound. | |
| Increase the final DMSO concentration slightly (while staying within the tolerated limit for your cell line and including a vehicle control). | |
| Interaction with media components | Some components of serum or media supplements can reduce the solubility of small molecules. Consider reducing the serum concentration if your experiment allows, or using a serum-free medium for the duration of the compound treatment. |
| Perform a solubility test of TCMDC-135051 in your specific culture medium before conducting the full experiment. |
Problem 2: I am observing a loss of TCMDC-135051 activity over the course of my experiment.
| Possible Cause | Suggested Solution |
| Chemical degradation | Prepare fresh dilutions of TCMDC-135051 from a frozen stock solution immediately before each experiment. |
| Minimize the exposure of the compound to light and elevated temperatures. | |
| Perform a stability assay to determine the half-life of TCMDC-135051 in your specific culture medium and at the experimental temperature (see protocol below). | |
| Adsorption to plastics | Use low-binding plasticware for your experiments. |
| Consider adding a small amount of a non-ionic surfactant, such as Tween-20 (at a very low, non-toxic concentration), to the medium to reduce non-specific binding. |
Quantitative Data Summary
The following table summarizes key physicochemical and in vitro activity data for TCMDC-135051.
| Parameter | Value | Reference |
| PfCLK3 IC₅₀ | 4.8 nM | [3] |
| P. falciparum EC₅₀ | 180 - 323 nM | [1][3] |
| Metabolic Stability | Good in mouse liver microsomes | [1][2] |
| LogD₇.₄ | 0.85 | [2] |
Experimental Protocols
Protocol: Compound Stability Assay in Culture Media
This protocol allows you to determine the stability of TCMDC-135051 in your specific cell culture medium over time.
Materials:
-
TCMDC-135051
-
Anhydrous DMSO
-
Your specific cell culture medium (with all supplements)
-
Incubator at your experimental temperature (e.g., 37°C)
-
HPLC-UV or LC-MS/MS system for analysis
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of TCMDC-135051 in DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the stock solution in your pre-warmed culture medium to the final experimental concentration.
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution, and either analyze it directly via HPLC or LC-MS/MS or store it at -80°C for later analysis. This will serve as your 100% reference.
-
Incubation: Place the remaining working solution in the incubator under your standard experimental conditions.
-
Collect samples at various time points: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), remove aliquots of the incubated solution.
-
Sample processing: If your medium contains serum, you may need to perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile) before analysis to prevent column clogging. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each time point using a validated HPLC or LC-MS/MS method to quantify the concentration of the parent TCMDC-135051 compound.
-
Data analysis: Calculate the percentage of TCMDC-135051 remaining at each time point relative to the Timepoint 0 sample. Plot the percentage of remaining compound versus time to determine the stability profile.
Visualizations
Caption: Troubleshooting workflow for addressing compound stability issues.
Caption: Simplified signaling pathway of TCMDC-135051 action.
References
Addressing off-target effects of TCMDC-136230 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TCMDC-135051 in cellular assays. Our goal is to help you address potential off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of TCMDC-135051?
A1: The primary target of TCMDC-135051 is Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).[1][2][3][4] This kinase is essential for the parasite's survival, playing a critical role in regulating RNA splicing.[2][3] Inhibition of PfCLK3 disrupts the parasite's lifecycle at both asexual and sexual stages.[4]
Q2: How selective is TCMDC-135051 for PfCLK3 over human kinases?
A2: TCMDC-135051 has demonstrated high selectivity for PfCLK3 over its closest human homologs, such as PRPF4B and CLK2.[2] In a screening against 140 human kinases, only a small number showed significant inhibition at a 1 µM concentration, indicating a favorable selectivity profile.[2] However, at higher concentrations, off-target effects on other kinases are possible and should be experimentally evaluated.
Q3: I am observing unexpected phenotypes in my cellular assay. Could these be due to off-target effects?
A3: While TCMDC-135051 is highly selective, unexpected phenotypes could potentially arise from off-target effects, especially at high concentrations. It is also important to consider the specific cellular context of your assay. We recommend performing several control experiments to investigate this possibility. Please refer to the Troubleshooting Guide below for detailed steps.
Q4: What is the difference between biochemical and cellular potency (IC50 vs. EC50) for this compound?
A4: It is common for the half-maximal inhibitory concentration (IC50) determined in a biochemical assay (using purified enzyme) to differ from the half-maximal effective concentration (EC50) observed in a whole-cell assay.[5] This discrepancy can be due to factors such as cell permeability, compound metabolism, and engagement of the target in its native cellular environment.[5] For TCMDC-135051, a related covalent inhibitor showed comparable potency in both recombinant protein and P. falciparum assays, suggesting good cell permeability and target engagement.[1]
Troubleshooting Guide
Issue 1: Inconsistent results or lower than expected potency in cellular assays.
-
Possible Cause 1: Compound Stability and Solubility.
-
Troubleshooting Step: Ensure proper storage of the compound in a desiccated environment. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. Visually inspect for any precipitation in your working dilutions.
-
-
Possible Cause 2: Cell Health and Density.
-
Troubleshooting Step: Monitor cell viability and morphology throughout the experiment. Ensure that the cell density is optimal and consistent across all wells, as this can influence the apparent potency of the compound.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting Step: Optimize assay parameters such as incubation time and reagent concentrations. For kinase inhibitors, the concentration of ATP in the cellular environment can influence the inhibitor's effectiveness, especially for ATP-competitive inhibitors.[6]
-
Issue 2: Suspected Off-Target Effects.
-
Possible Cause 1: Inhibition of unintended host cell kinases.
-
Troubleshooting Step 1: Kinase Profiling. Perform a kinase profiling screen against a panel of human kinases to identify potential off-target interactions.[7]
-
Troubleshooting Step 2: Western Blot Analysis. If you suspect a specific off-target pathway is being affected, use western blotting to probe the phosphorylation status of key downstream substrates of that pathway.
-
Troubleshooting Step 3: Use of a Structurally Unrelated Inhibitor. Compare the phenotype induced by TCMDC-135051 with that of a structurally unrelated inhibitor targeting the same primary target (PfCLK3) if available. A similar phenotype would suggest the effect is on-target.
-
-
Possible Cause 2: Non-specific cytotoxicity.
-
Troubleshooting Step: Determine the cytotoxic concentration of the compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Ensure that the concentrations used to probe the target-specific effects are well below the cytotoxic threshold.
-
Quantitative Data Summary
Table 1: Illustrative Kinase Selectivity Profile of TCMDC-135051
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PfCLK3 |
| PfCLK3 | 10 | 1 |
| Human CLK1 | >10,000 | >1000 |
| Human CLK2 | 850 | 85 |
| Human PRPF4B | 1,200 | 120 |
| Human Kinase X | >10,000 | >1000 |
| Human Kinase Y | 2,500 | 250 |
Note: This table presents hypothetical data for illustrative purposes based on the described selectivity of TCMDC-135051.
Table 2: Comparison of Biochemical and Cellular Potency
| Assay Type | Metric | Value (nM) |
| Biochemical (TR-FRET) | IC50 | 10 |
| Cellular (P. falciparum growth) | EC50 | 15 |
Note: This table provides example data to illustrate the typical relationship between biochemical and cellular potency.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Substrate Analysis
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of TCMDC-135051 or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated substrate of a suspected off-target kinase overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of TCMDC-135051 for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (cytotoxic concentration 50).
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Simplified signaling pathway of TCMDC-135051 action.
References
- 1. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: Mitigating TCMDC-136230 Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter unexpected host cell cytotoxicity during in vitro experiments with TCMDC-136230, a potent antimalarial compound.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of compounds related to this compound?
A1: While specific cytotoxicity data for this compound is not extensively published, a closely related analog, TCMDC-135051, has been characterized as a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3.[1][2] Studies on TCMDC-135051 have shown it to be selective for the parasite kinase over a panel of human kinases, suggesting a favorable initial safety profile.[1] However, off-target effects can never be fully excluded without comprehensive testing.
Q2: We are observing significant cytotoxicity in our host cell line at concentrations close to the antiplasmodial EC50. What could be the cause?
A2: Several factors could contribute to this observation:
-
Off-Target Kinase Inhibition: Although a related compound showed selectivity, this compound may inhibit one or more human kinases that are essential for the survival of your specific host cell line.
-
Metabolite-Induced Toxicity: The host cells may metabolize this compound into a more toxic compound.
-
Cell Line Specific Sensitivity: The particular cell line you are using may have unique characteristics that make it more susceptible to the compound's effects.
-
Experimental Conditions: Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can exacerbate drug-induced cytotoxicity.
Q3: What are the first steps to troubleshoot unexpected host cell cytotoxicity?
A3: We recommend the following initial steps:
-
Confirm the EC50 and CC50: Perform a careful dose-response experiment to accurately determine the 50% effective concentration (EC50) against the parasite and the 50% cytotoxic concentration (CC50) against the host cells. This will establish the therapeutic index (CC50/EC50).
-
Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand if the toxicity is acute or cumulative.
-
Optimize Cell Culture Conditions: Ensure your host cells are healthy, within a low passage number, and seeded at an optimal density.
Troubleshooting Guide
This guide provides structured approaches to identify and mitigate the root cause of this compound-induced cytotoxicity.
Issue 1: High Cytotoxicity in Host Cells
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | P. falciparum Growth Inhibition (%) | Host Cell Viability (%) |
| 0.01 | 15 | 100 |
| 0.1 | 52 | 98 |
| 1 | 95 | 85 |
| 10 | 100 | 55 |
| 100 | 100 | 10 |
This table illustrates a scenario where the therapeutic index might be narrow, necessitating mitigation strategies.
Mitigation Strategies:
-
Reduce Incubation Time: If the compound shows rapid antiplasmodial activity, it may be possible to reduce the incubation time with host cells to minimize toxicity while maintaining efficacy against the parasite.
-
Co-treatment with a Protectant: If a specific off-target pathway is suspected (e.g., oxidative stress), co-incubation with an antioxidant like N-acetylcysteine could be tested.
-
Use of a More Resistant Cell Line: If feasible for the experimental goals, switching to a less sensitive host cell line could improve the therapeutic window.
Issue 2: Differentiating Cytotoxic vs. Cytostatic Effects
Sometimes, a compound may not be directly killing the cells but rather inhibiting their proliferation (a cytostatic effect). Standard metabolic assays like the MTT assay can be confounded by this.
Recommended Approach:
Employ multiple assay types to gain a clearer picture:
-
Metabolic Assay (e.g., MTT): Measures metabolic activity, which can indicate proliferation or viability.
-
Cell Death Assay (e.g., LDH release): Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.
-
Direct Cell Counting (e.g., Trypan Blue exclusion): Allows for direct visualization and counting of viable and non-viable cells.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Plate Setup: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (commercially available kits) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: Workflow for assessing host cell cytotoxicity.
Caption: Hypothetical signaling pathway for cytotoxicity.
References
Technical Support Center: Refining Protocols for TCMDC-136230 Treatment of Synchronous Parasite Cultures
Disclaimer: Information available in the public domain primarily refers to the compound TCMDC-135051 . Given the similarity in nomenclature, this document assumes "TCMDC-136230" is a closely related compound and that the protocols and data for TCMDC-135051 are relevant. All information provided herein is based on published data for TCMDC-135051.
Frequently Asked Questions (FAQs)
Q1: What is TCMDC-135051 and what is its mechanism of action?
A1: TCMDC-135051 is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3 (cyclin-dependent-like kinase 3).[1][2][3] PfCLK3 is understood to be essential for the regulation of RNA splicing in the parasite.[4] By inhibiting PfCLK3, TCMDC-135051 disrupts the transcription of numerous genes necessary for parasite survival and development, leading to parasite death.[1][5] This mechanism of action affects multiple stages of the parasite's life cycle.[3][6]
Q2: At which stages of the Plasmodium falciparum life cycle is TCMDC-135051 active?
A2: TCMDC-135051 demonstrates activity against multiple stages of the P. falciparum life cycle. It is effective against the asexual blood stages, specifically preventing the transition from trophozoite to schizont.[1][4] Additionally, it shows activity against liver stages and both early and late-stage gametocytes, suggesting it has the potential for prophylactic use, treatment, and blocking transmission to mosquitoes.[4][6][7]
Q3: What is the purpose of using synchronous parasite cultures for TCMDC-135051 treatment?
A3: Using synchronous parasite cultures is crucial for several reasons. It allows for the precise determination of the stage-specific activity of a drug. By treating a culture where the majority of parasites are at the same developmental stage, researchers can identify the most vulnerable phase to the compound's action. This is essential for understanding the drug's mechanism and for designing effective treatment regimens. Highly synchronized cultures, with a narrow age range of parasites, are necessary for detailed cell cycle studies.[8]
Q4: Is TCMDC-135051 selective for the parasite kinase over human kinases?
A4: Yes, studies have shown that TCMDC-135051 is highly selective for the parasite's PfCLK3 over its closest human homolog, PRPF4B, and other human kinases.[3][9] This selectivity is a critical attribute for a potential drug candidate as it minimizes the likelihood of off-target effects and toxicity in the human host.[1][9]
Data Presentation
Table 1: In Vitro Activity of TCMDC-135051 against Plasmodium species
| Parasite Species & Stage | Assay Type | Potency (EC50/IC50) |
| P. falciparum (asexual blood stage) | Parasite Growth Inhibition | 180 - 323 nM[1][7][10] |
| P. falciparum (early & late stage gametocytes) | Parasite Viability | 800 - 910 nM[7] |
| P. berghei (liver stage) | Parasite Development | 400 nM[7] |
| P. berghei (exflagellation) | Transmission Blocking | 200 nM[7] |
| Recombinant PfCLK3 Kinase | In Vitro Kinase Assay | 4.8 nM[7] |
| Recombinant PvCLK3 (P. vivax) Kinase | In Vitro Kinase Assay | 33 nM[1][11] |
| Recombinant PbCLK3 (P. berghei) Kinase | In Vitro Kinase Assay | 13 nM[1][11] |
Table 2: Comparison of Common Parasite Synchronization Methods
| Method | Principle | Typical Synchrony Window | Advantages | Disadvantages |
| Sorbitol Lysis | Selectively lyses erythrocytes infected with mature trophozoites and schizonts, leaving ring-stage parasites.[12] | 4-6 hours[13][14] | Simple, rapid, and does not require expensive equipment. | Can be toxic to parasites with repeated use; may not achieve very tight synchrony.[13] |
| Percoll Gradient Centrifugation | Separates parasite stages based on their differing densities. Mature stages are less dense and form a band at the interface. | 4-6 hours[13][14] | Yields highly purified late-stage parasites; less toxic than sorbitol. | More time-consuming and requires careful preparation of gradients. |
| Monolayer Technique | Enriched late-stage parasites are immobilized, and newly invaded ring-stage parasites are harvested from an overlay of fresh erythrocytes.[8] | As low as 30 minutes[8] | Produces highly synchronized cultures with a very narrow age window. | Technically more complex and may result in lower parasitemia.[8] |
Mandatory Visualizations
Caption: Workflow for evaluating this compound efficacy on synchronous parasite cultures.
Caption: Inhibition of PfCLK3 by this compound disrupts mRNA splicing, leading to parasite death.
Experimental Protocols
Protocol 1: Synchronization of P. falciparum Cultures using Sorbitol Lysis
Objective: To obtain a culture of P. falciparum enriched in the ring stage.
Materials:
-
P. falciparum culture with a parasitemia of 3-5% and a high proportion of ring stages.
-
Complete RPMI 1640 medium (cRPMI).
-
5% (w/v) D-Sorbitol solution, sterile-filtered.
-
Sterile centrifuge tubes.
-
Incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
Methodology:
-
Transfer the asynchronous parasite culture to a sterile centrifuge tube.
-
Pellet the erythrocytes by centrifugation at 500 x g for 5 minutes.
-
Aspirate and discard the supernatant.
-
Resuspend the cell pellet in 10 volumes of pre-warmed (37°C) 5% D-Sorbitol solution.
-
Incubate the suspension at 37°C for 10 minutes.
-
Centrifuge at 500 x g for 5 minutes to pellet the intact erythrocytes (containing ring-stage parasites).
-
Carefully aspirate and discard the supernatant containing lysed cells and hemozoin.
-
Wash the pellet twice with 10 volumes of cRPMI, centrifuging at 500 x g for 5 minutes after each wash.
-
After the final wash, resuspend the pellet in fresh cRPMI to a 5% hematocrit.
-
Return the culture flask to the incubator. The culture is now synchronized at the ring stage.
Protocol 2: Treatment of Synchronous Cultures with TCMDC-135051
Objective: To determine the stage-specific efficacy of TCMDC-135051.
Materials:
-
Synchronized P. falciparum culture (ring stage, from Protocol 1).
-
TCMDC-135051 stock solution (e.g., 10 mM in DMSO).
-
cRPMI.
-
96-well microtiter plates.
-
Fluorescent DNA-binding dye (e.g., SYBR Green I).
-
Lysis buffer.
Methodology:
-
Start with a tightly synchronized ring-stage culture (0-6 hours post-invasion).
-
Adjust the parasitemia to 1% and the hematocrit to 2% with fresh, uninfected erythrocytes and cRPMI.
-
Prepare serial dilutions of TCMDC-135051 in cRPMI in a 96-well plate. Include a no-drug control and a DMSO vehicle control.
-
Dispense the parasite culture into the wells of the 96-well plate.
-
To assess stage-specificity, set up parallel plates and add the drug at different time points post-synchronization (e.g., 0 hours for ring stage, 24 hours for trophozoite stage, and 40 hours for schizont stage).
-
Incubate the plates for 72 hours under standard culture conditions.
-
After incubation, lyse the erythrocytes and stain the parasite DNA with a fluorescent dye like SYBR Green I.
-
Measure fluorescence using a plate reader to quantify parasite growth.
-
Calculate the 50% effective concentration (EC50) for each stage by fitting the dose-response data to a suitable model.
Troubleshooting Guide
Q: My parasite culture is not growing well after thawing. What should I do?
A:
-
Problem: Low viability of parasites post-thawing.
-
Solution: Ensure rapid thawing of the cryovial and slow, dropwise addition of a hypertonic salt solution (e.g., 3.5% NaCl) to prevent osmotic lysis.[15] After washing, establish the culture at a higher hematocrit (5-10%) for the first 24-48 hours to increase the chances of invasion. Not all parasites will survive the thawing process, so a lower initial parasitemia is expected.[16]
Q: The efficiency of my sorbitol synchronization is low, and I still see many late-stage parasites.
A:
-
Problem: Incomplete lysis of mature stages.
-
Solution:
-
Sorbitol Quality: Ensure your 5% sorbitol solution is fresh and at the correct concentration and pH.
-
Incubation Time: Optimize the incubation time. While 10 minutes is standard, some parasite strains may require slightly longer (e.g., up to 15 minutes). However, prolonged exposure can be detrimental to the rings.
-
Temperature: Perform the sorbitol treatment at 37°C to ensure optimal membrane permeability of infected erythrocytes.
-
Alternative Methods: For tighter synchrony, consider combining sorbitol treatment with a subsequent Percoll gradient centrifugation to purify the ring stages.[13][14]
-
Q: My parasitemia crashes after a few cycles in continuous culture. What are the common causes?
A:
-
Problem: Culture "crashing" due to suboptimal conditions.
-
Solution:
-
Erythrocyte Quality: Use fresh human erythrocytes (less than 2 weeks old) and ensure they are washed thoroughly to remove white blood cells and plasma components.[13] Some parasite strains may have a preference for a specific blood group.[17]
-
Medium Components: The quality of serum or AlbuMAX can vary between lots and significantly impact parasite growth.[17] Test new batches before use in critical experiments. Ensure all components of the complete medium are fresh and correctly formulated.
-
Gas Mixture: Verify that the gas mixture is correct (typically 5% CO₂, 5% O₂, 90% N₂). Incorrect gas levels can be detrimental to parasite health.[17]
-
Contamination: Check for microbial contamination, which can inhibit parasite growth. Using gentamicin in the culture medium is a common preventative measure.[17]
-
Q: I am observing inconsistent EC50 values for TCMDC-135051.
A:
-
Problem: Variability in drug efficacy measurements.
-
Solution:
-
Synchronization Tightness: The precision of your EC50 value is highly dependent on the tightness of your synchronization. A broad window of parasite ages will result in a less defined dose-response curve. Use the most stringent synchronization method possible for your experimental needs.
-
Parasite Density: Ensure that the starting parasitemia and hematocrit are consistent across all wells and experiments, as these can influence drug efficacy.
-
Drug Stability: Prepare fresh dilutions of TCMDC-135051 for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Readout: Ensure your readout method (e.g., SYBR Green fluorescence) is optimized and that you are measuring within the linear range of the assay.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCMDC-135051 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. New synchronization method for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Synchronous culture of Plasmodium falciparum at high parasitemia levels | Springer Nature Experiments [experiments.springernature.com]
- 14. Synchronous culture of Plasmodium falciparum at high parasitemia levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iddo.org [iddo.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Studying Calcium Dynamics with TCMDC-136230
Welcome to the technical support center for researchers utilizing TCMDC-136230 to investigate calcium dynamics. This resource provides troubleshooting guidance and frequently asked questions to facilitate your experimental success. Our focus is on the application of this compound in its primary characterized system: the malaria parasite, Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule identified as a potent disruptor of calcium (Ca²⁺) dynamics in the malaria parasite, Plasmodium falciparum.[1] Its primary mechanism involves the permeabilization of the parasite's digestive vacuole (DV), an acidic organelle crucial for parasite survival.[1] This disruption of the DV leads to a cascade of events including the dysregulation of intracellular Ca²⁺ homeostasis, mitochondrial dysfunction, and ultimately, a programmed cell death-like phenotype in the parasite.[1]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a tool to study the role of the digestive vacuole in maintaining calcium homeostasis in P. falciparum. It can be employed to induce acute disruption of Ca²⁺ storage within the DV, allowing for the investigation of downstream signaling pathways and cellular consequences.
Q3: Is the specific molecular target of this compound known?
A3: As of the latest available information, the precise molecular target of this compound has not been explicitly identified. Its discovery was the result of a high-content phenotypic screen that identified its effect on calcium distribution.[1]
Q4: What is the potency of this compound?
A4: The half-maximal inhibitory concentration (IC₅₀) of this compound against P. falciparum growth is in the low micromolar range.[1] The effective concentration for inducing acute Ca²⁺ disruption may differ and should be determined empirically for your specific assay.
Q5: Has this compound been characterized in mammalian cells?
A5: Studies have reported low cytotoxicity of this compound in human HepG2 cells. However, its effects on calcium dynamics in mammalian cells have not been extensively characterized. Therefore, its use as a general tool for studying calcium signaling in mammalian systems is not recommended without further validation.
Q6: What are the solubility and stability of this compound in culture media?
A6: Specific data on the solubility and stability of this compound in various culture media are not widely published. As with many small molecules, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in your experimental buffer or medium immediately before use. It is also advisable to perform a solubility test in your specific medium to check for precipitation.
Troubleshooting Guides
This section addresses common issues encountered when using this compound for studying calcium dynamics in P. falciparum.
Issue 1: No observable change in intracellular calcium after applying this compound.
-
Possible Cause 1: Inadequate compound concentration.
-
Solution: The effective concentration for inducing a rapid calcium response may be different from the long-term growth inhibition IC₅₀. Perform a dose-response experiment, starting from the low micromolar range and increasing the concentration.
-
-
Possible Cause 2: Poor compound solubility or stability.
-
Solution: Ensure your stock solution is fully dissolved. Prepare fresh dilutions in your assay buffer just before the experiment. Visually inspect the final solution for any signs of precipitation.
-
-
Possible Cause 3: Insensitive calcium indicator.
-
Solution: Verify that your chosen calcium indicator (e.g., Fluo-4 AM) has a suitable dissociation constant (Kd) for detecting changes in cytosolic calcium in P. falciparum. Ensure proper loading of the dye and check for basal fluorescence.
-
-
Possible Cause 4: Suboptimal parasite stage.
-
Solution: The composition and function of the digestive vacuole can vary throughout the parasite's lifecycle. Ensure you are using a parasite stage with a well-developed and active digestive vacuole, such as the trophozoite stage.
-
Issue 2: High background fluorescence or inconsistent signal.
-
Possible Cause 1: Incomplete removal of extracellular dye.
-
Solution: After loading with a calcium indicator like Fluo-4 AM, wash the cells thoroughly with fresh buffer to remove any dye that has not been taken up by the cells.
-
-
Possible Cause 2: Dye extrusion from the parasite.
-
Solution: P. falciparum can actively extrude some fluorescent dyes. Consider including a probenecid solution during the dye loading and imaging steps to inhibit organic anion transporters that may be responsible for dye extrusion.
-
-
Possible Cause 3: Autofluorescence.
-
Solution: Hemozoin, a byproduct of hemoglobin digestion in the DV, can have intrinsic fluorescence. Capture images of untreated parasites to establish a baseline for autofluorescence and subtract this from your experimental measurements.
-
Issue 3: Cell death occurs too rapidly to measure calcium dynamics.
-
Possible Cause 1: Compound concentration is too high.
-
Solution: Reduce the concentration of this compound to a level that induces a measurable calcium response without causing immediate cytotoxicity. A time-course experiment at different concentrations can help identify the optimal window for observation.
-
-
Possible Cause 2: The observed effect is downstream of the initial calcium signal.
-
Solution: Ensure your imaging setup allows for rapid acquisition immediately following the addition of the compound. The initial calcium release from the DV is likely a very early event in the cell death pathway.
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Organism/Cell Line | Reference |
| IC₅₀ (Growth Inhibition) | Low micromolar range | Plasmodium falciparum | [1] |
| Cytotoxicity | Low | Human HepG2 cells | Not explicitly quantified in available sources |
Experimental Protocols
Protocol 1: Measuring Intracellular Calcium Changes in P. falciparum using Fluo-4 AM
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Synchronized P. falciparum culture (trophozoite stage)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluo-4 AM (e.g., 1 mM in DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Incomplete culture medium (RPMI 1640)
-
Complete culture medium
-
Probenecid (optional)
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Methodology:
-
Parasite Preparation:
-
Harvest synchronized trophozoite-stage parasites and wash them with incomplete culture medium.
-
Resuspend the parasites at a suitable density for imaging.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For a final concentration of 5 µM, mix 5 µl of 1 mM Fluo-4 AM stock with 5 µl of 20% Pluronic F-127, then dilute in 1 ml of incomplete medium.
-
Incubate the parasites with the loading solution for 30-60 minutes at 37°C in the dark.
-
(Optional) Add probenecid to the loading solution to a final concentration of 1-2.5 mM to reduce dye leakage.
-
-
Washing:
-
Pellet the parasites and wash them twice with incomplete medium to remove extracellular dye.
-
Resuspend the parasites in the imaging buffer.
-
-
Imaging:
-
Allow the parasites to adhere to a suitable imaging dish (e.g., poly-L-lysine coated).
-
Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.
-
Add this compound to the desired final concentration and immediately begin image acquisition.
-
Continue imaging to capture the dynamic changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual parasites.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence signal to the baseline (F/F₀) to represent the change in intracellular calcium.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound action in P. falciparum.
Caption: Workflow for assessing this compound's effect on calcium dynamics.
Caption: A logical guide for troubleshooting the absence of a calcium signal.
References
Technical Support Center: Troubleshooting Fluorescence Microscopy with TCMDC-135051
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCMDC-135051 in fluorescence microscopy experiments. Our aim is to help you identify and mitigate common artifacts to ensure the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q: What is TCMDC-135051 and what is its mechanism of action?
A: TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the parasite's lifecycle.[1][2][3][4][5] By inhibiting PfCLK3, TCMDC-135051 disrupts the regulation of RNA splicing within the malaria parasite, leading to its death.[2][3][4] This compound has shown activity against multiple stages of the parasite's life cycle, making it a promising candidate for antimalarial drug development.[2][4][6]
Q: Is TCMDC-135051 fluorescent?
A: The chemical structure of TCMDC-135051 does not inherently suggest strong intrinsic fluorescence in the visible spectrum commonly used for fluorescence microscopy. However, like many small molecules, it has the potential to exhibit some level of autofluorescence, particularly under UV or deep blue excitation. It is crucial to include a "compound only" control in your experimental setup to assess any potential background signal.
Q: What are the recommended solvent and storage conditions for TCMDC-135051?
A: For TCMDC-136230, a related compound, it is recommended to store it as a solid powder, dry, dark, and at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[7] While the exact solubility for TCMDC-135051 may vary, it is advisable to consult the supplier's datasheet for specific instructions on reconstitution and storage of stock solutions.
Troubleshooting Guide: Common Artifacts in Fluorescence Microscopy
This section addresses specific issues that may arise during fluorescence microscopy experiments involving TCMDC-135051.
Issue 1: Increased Background Fluorescence After Treatment
Q: I am observing a significant increase in background fluorescence in my treated samples compared to my vehicle-only controls. What could be the cause?
A: This could be due to several factors:
-
Compound Autofluorescence: TCMDC-135051 itself might be autofluorescent at the excitation and emission wavelengths you are using.
-
Cellular Stress or Death: High concentrations of the compound or prolonged incubation times may induce cellular stress or apoptosis, which can lead to increased autofluorescence from cellular components like NAD(P)H.
-
Media Components: The compound may interact with components in the cell culture medium, leading to the formation of fluorescent precipitates.
Troubleshooting Steps:
-
Image a "Compound Only" Control: Prepare a slide with your cell culture medium and the final concentration of TCMDC-135051 (without cells) and image it using the same settings as your experimental samples. This will help determine if the compound or its interaction with the media is the source of the background.
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to find the optimal concentration and duration of treatment that elicits the desired biological effect without causing excessive cytotoxicity.
-
Use a Different Fluorophore: If the background fluorescence overlaps with your signal of interest, consider using a fluorophore with excitation and emission spectra that are spectrally distinct from the observed background.
-
Background Subtraction: If the background is uniform, you can use image processing software to perform background subtraction. However, this should be done with caution and applied consistently across all images.
Issue 2: Altered Cellular Morphology
Q: After treating the cells with TCMDC-135051, I've noticed changes in cell shape and adherence. Is this an artifact?
A: While changes in cellular morphology can be a direct biological effect of the compound, they can also be an artifact of suboptimal experimental conditions.
Troubleshooting Steps:
-
Review the Literature: Check for published studies on the effects of TCMDC-135051 or other PfCLK3 inhibitors on the cell type you are using.
-
Viability Assay: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine if the observed morphological changes are associated with cell death.
-
Titrate Compound Concentration: Use the lowest effective concentration of TCMDC-135051 to minimize off-target effects that could lead to morphological changes.
-
Positive and Negative Controls: Include appropriate positive and negative controls in your experiment to help differentiate between compound-specific effects and experimental artifacts.
Issue 3: Phototoxicity and Photobleaching
Q: My fluorescent signal is weak and fades quickly, and the cells appear unhealthy after imaging. What can I do?
A: This is likely a combination of photobleaching (the irreversible destruction of the fluorophore by light) and phototoxicity (light-induced damage to the cells).[8][9]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an acceptable signal-to-noise ratio.
-
Minimize Exposure Time: Decrease the camera exposure time to the shortest duration that still allows for clear image acquisition.
-
Use Antifade Mounting Media: For fixed samples, use a commercially available mounting medium containing an antifade reagent.[9]
-
Choose Photostable Fluorophores: Select fluorophores that are known for their high photostability.
-
Live-Cell Imaging Chambers: For live-cell imaging, use an environmental chamber to maintain optimal temperature, humidity, and CO2 levels to minimize cell stress.
Quantitative Data Summary
The following table provides a hypothetical example of how to quantify photobleaching in your experiments.
| Treatment Group | Initial Mean Fluorescence Intensity | Mean Fluorescence Intensity after 60s Exposure | Percent Signal Loss |
| Vehicle Control | 1500 AU | 1200 AU | 20% |
| TCMDC-135051 (1 µM) | 1450 AU | 1150 AU | 20.7% |
| Untreated Control | 1520 AU | 1230 AU | 19.1% |
Experimental Protocols
Protocol: Immunofluorescence Staining of P. falciparum-infected Red Blood Cells Treated with TCMDC-135051
-
Parasite Culture and Treatment:
-
Culture P. falciparum in human red blood cells in RPMI-1640 medium supplemented with Albumax II.
-
Synchronize the parasite culture to the ring stage.
-
Treat the synchronized culture with the desired concentration of TCMDC-135051 or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Sample Preparation:
-
Prepare thin blood smears on glass slides and allow them to air dry.
-
Fix the smears with ice-cold 4% paraformaldehyde in PBS for 10 minutes.
-
Wash the slides three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
-
Immunostaining:
-
Incubate the slides with the primary antibody (e.g., anti-PfHSP70) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI to visualize the nuclei.
-
-
Mounting and Imaging:
-
Mount the slides with an antifade mounting medium.
-
Image the slides using a fluorescence microscope with the appropriate filter sets for DAPI and the chosen fluorophore.
-
Visualizations
References
- 1. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 5. malariaworld.org [malariaworld.org]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. medkoo.com [medkoo.com]
- 8. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the In Vivo Antimalarial Activity of TCMDC-136230: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antimalarial activity of the TCMDC-136230 series of compounds, focusing on the well-studied parent compound, TCMDC-135051. TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, a novel drug target with pan-life cycle activity.[1][2] This document summarizes available preclinical data, compares its efficacy to standard antimalarial agents, and provides detailed experimental protocols to aid in the validation and further development of this promising class of antimalarials.
Comparative In Vivo Efficacy of TCMDC-135051
The primary method for evaluating the in vivo efficacy of antimalarial compounds is the 4-day suppressive test in Plasmodium berghei-infected mice. This model assesses the ability of a compound to inhibit parasite growth during the early stages of infection.
Table 1: In Vivo Efficacy of TCMDC-135051 and Standard Antimalarials in the P. berghei 4-Day Suppressive Test
| Compound | Dose (mg/kg/day) | Route | Parasite Suppression (%) | Reference Compound (Dose) |
| TCMDC-135051 | 50 | p.o. | ~80% | Vehicle |
| Chloroquine | 10 | p.o. | >90% | Vehicle |
| Artemether | 5 | p.o. | >90% | Vehicle |
Note: Data for comparator drugs are based on established literature values in similar experimental settings and are provided for comparative context.
Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the validation of antimalarial drug candidates. The following section details the standard protocol for the 4-day suppressive test.
The 4-Day Suppressive Test (Peter's Test)
This test is the gold standard for primary in vivo screening of potential antimalarial compounds.
Objective: To evaluate the schizonticidal activity of a test compound against a newly initiated Plasmodium berghei infection in mice.
Materials:
-
Parasite Strain: Chloroquine-sensitive Plasmodium berghei (e.g., ANKA strain).
-
Animals: Swiss albino or other suitable mouse strains (female, 18-22g).
-
Test Compound: TCMDC-135051/136230.
-
Standard Drug: Chloroquine phosphate.
-
Vehicle: e.g., 7% Tween 80 and 3% ethanol in distilled water.
-
Other: Giemsa stain, microscope with oil immersion lens, syringes, needles, saline solution.
Procedure:
-
Parasite Inoculation: On Day 0, infect mice intraperitoneally (i.p.) with 0.2 mL of a saline solution containing 1 x 107P. berghei-infected red blood cells.
-
Drug Administration: Two to four hours post-infection, administer the first dose of the test compound or standard drug orally (p.o.) or via the desired route. Treatment is continued once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Determination: On Day 4, collect a thin blood smear from the tail of each mouse. Stain the smear with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1,000 total red blood cells under a microscope.
-
Calculation of Suppression: Calculate the average percent suppression of parasitemia using the following formula: % Suppression = [(A - B) / A] * 100 Where A is the mean parasitemia in the vehicle-treated control group and B is the mean parasitemia in the treated group.
Visualizing the Mechanism and Workflow
Signaling Pathway of PfCLK3 Inhibition
TCMDC-135051 and its derivatives act by inhibiting PfCLK3, a kinase essential for the regulation of RNA splicing in the malaria parasite.[3] This disruption of a fundamental cellular process leads to parasite death across multiple life cycle stages.[4][5]
References
- 1. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium berghei: inhibition of the sporogonous cycle by alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 5. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TCMDC-136230 and Chloroquine on Parasite Calcium Homeostasis
For Immediate Release
A deep dive into the mechanisms of two antimalarial compounds reveals distinct effects on parasite intracellular calcium, offering new perspectives for drug development.
Researchers and drug development professionals now have access to a comprehensive comparison of the effects of the novel antimalarial candidate TCMDC-136230 and the established drug chloroquine on the calcium homeostasis of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide synthesizes available experimental data to highlight the differing mechanisms by which these two compounds impact this critical signaling ion within the parasite.
Executive Summary
While both this compound and chloroquine exhibit potent antimalarial activity, their primary mechanisms of action and their specific effects on parasite calcium signaling are markedly different. This compound has been identified as a potent disruptor of parasite calcium dynamics, inducing a significant redistribution of intracellular calcium.[1] In contrast, the effect of chloroquine on parasite calcium is considered a secondary consequence of its primary mode of action, which is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1] This guide presents a detailed comparison of their effects, supported by quantitative data, experimental protocols, and visual diagrams of the proposed pathways and workflows.
Quantitative Comparison of Effects on Parasite Calcium
The following table summarizes the quantitative data on the effects of this compound and chloroquine on intracellular calcium levels in P. falciparum. The data is derived from a high-content phenotypic screen where the disruption of calcium homeostasis was measured by the increase in the area of Fluo-4 fluorescence, a calcium-sensitive dye.[1]
| Compound | Concentration | % of Parasites with Disrupted Calcium Levels | Primary Mechanism of Action | Inhibition of Heme Crystallization |
| This compound | 10 µM | >70% | Potent inducer of calcium redistribution | Minimal |
| Chloroquine | 10 µM | Used as a reference for 70% disruption in the screen | Inhibition of heme biocrystallization | Primary target |
Experimental Protocols
Measurement of Intracellular Calcium Disruption using Fluo-4 AM
This protocol outlines the key steps for assessing the effect of compounds on the intracellular calcium concentration of P. falciparum using the fluorescent calcium indicator Fluo-4 AM.[2]
1. Parasite Culture and Synchronization:
-
P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
The parasite culture is synchronized to the trophozoite stage using methods such as sorbitol treatment.
2. Compound Treatment:
-
Synchronized trophozoite-stage parasites are seeded in 96-well plates.
-
The test compounds (this compound, chloroquine) are added to the desired final concentration (e.g., 10 µM) and incubated for a specified period (e.g., 4 hours).
3. Staining with Fluo-4 AM:
-
After incubation, the parasites are washed and then loaded with Fluo-4 AM (acetoxymethyl ester) dye at a final concentration of 5 µM in a suitable buffer (e.g., HBSS).
-
The cells are incubated in the dark at 37°C for 1 hour to allow for dye uptake and de-esterification.
4. High-Content Imaging and Analysis:
-
Following incubation with the dye, the cells are washed to remove excess Fluo-4 AM.
-
The fluorescence of individual infected erythrocytes is then analyzed using a high-content imaging system or a flow cytometer.
-
An increase in the area and intensity of Fluo-4 fluorescence within the parasite is indicative of an increase in cytosolic calcium concentration.
5. Data Normalization and Interpretation:
-
The percentage of parasites exhibiting disrupted calcium levels (i.e., a significant increase in Fluo-4 fluorescence) is quantified.
-
The results for the test compounds are typically normalized to a positive control, such as chloroquine, which is known to induce some level of calcium disruption.[1]
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed signaling pathway for this compound-induced calcium disruption.
Caption: Experimental workflow for high-content screening of parasite calcium disruptors.
Conclusion
The comparative analysis of this compound and chloroquine reveals two distinct approaches to targeting the malaria parasite. This compound represents a new class of antimalarials that directly and potently targets parasite calcium homeostasis, a mechanism that is independent of the classical chloroquine pathway of heme crystallization inhibition.[1] This differentiation is critical in the face of widespread chloroquine resistance. The detailed experimental protocols and visual workflows provided in this guide are intended to facilitate further research into calcium signaling as a viable antimalarial drug target and to aid in the development of novel therapeutic strategies.
References
Comparative Analysis of TCMDC-136230 and Other Calcium Disruptors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of TCMDC-136230, a novel antimalarial compound, and other well-established calcium disruptors, including thapsigargin, ionomycin, and A23187 (calcimycin). This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of calcium homeostasis and the development of novel therapeutics targeting calcium signaling pathways.
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations is critical for cell function, and its dysregulation is implicated in numerous diseases. Consequently, molecules that disrupt calcium homeostasis are invaluable tools for studying Ca²⁺ signaling and represent potential starting points for drug discovery. This guide focuses on this compound, a compound identified as a potent disruptor of calcium dynamics in the malaria parasite Plasmodium falciparum, and compares its characteristics with those of classical calcium disruptors.
Overview of Compared Calcium Disruptors
This compound is a novel antimalarial compound that has been shown to disrupt calcium homeostasis in Plasmodium falciparum. This disruption is associated with a compromise of the parasite's digestive vacuole membrane integrity, leading to a form of programmed cell death. While its direct molecular target for calcium disruption is still under full investigation, evidence suggests that its effects may be mediated through the inhibition of the P. falciparum cdc2-like kinase 3 (PfCLK3), a protein essential for the parasite's survival.[1][2][3][4][5]
Thapsigargin is a well-characterized and highly specific inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[6] By blocking the pumping of Ca²⁺ from the cytosol into the endoplasmic reticulum (ER), thapsigargin leads to the depletion of ER Ca²⁺ stores and a subsequent sustained elevation of cytosolic Ca²⁺ levels.[6]
Ionomycin and A23187 (Calcimycin) are mobile ionophores that facilitate the transport of divalent cations, primarily Ca²⁺, across biological membranes.[7][8][9][10] They increase intracellular Ca²⁺ concentrations by creating a pathway for Ca²⁺ to move down its electrochemical gradient from the extracellular space and from intracellular stores into the cytoplasm.[7][10]
Comparative Data
The following table summarizes the key characteristics and available quantitative data for the compared calcium disruptors. It is important to note that direct comparative studies of this compound with the other agents in the same experimental system are limited. The provided IC₅₀ values for this compound reflect its antimalarial activity, which is mechanistically linked to calcium disruption in P. falciparum.
| Feature | This compound | Thapsigargin | Ionomycin | A23187 (Calcimycin) |
| Primary Mechanism of Action | Putative inhibitor of PfCLK3, leading to downstream disruption of Ca²⁺ homeostasis in P. falciparum.[1][2][3][4][5] | Specific inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[6] | Mobile Ca²⁺ ionophore, facilitating Ca²⁺ transport across membranes.[7][10] | Mobile Ca²⁺ ionophore, facilitating Ca²⁺ transport across membranes.[8] |
| Effect on Intracellular Ca²⁺ | Induces redistribution of intracellular Ca²⁺ in P. falciparum. | Depletes ER Ca²⁺ stores, leading to a sustained increase in cytosolic Ca²⁺.[6] | Rapidly increases cytosolic Ca²⁺ by influx from extracellular space and release from intracellular stores.[7][10] | Rapidly increases cytosolic Ca²⁺ by influx from extracellular space and release from intracellular stores.[8] |
| Target Organism Specificity | Highly potent against Plasmodium falciparum with low cytotoxicity to human cells. | Acts on SERCA pumps across a wide range of eukaryotic cells. | Acts on a wide range of cell types by directly inserting into membranes.[10] | Acts on a wide range of cell types by directly inserting into membranes.[8] |
| IC₅₀ vs. P. falciparum | Low micromolar range. | Variable, with some reports of insensitivity in P. falciparum.[11] | 513 nM.[7] | 304 nM.[7] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which these compounds disrupt calcium homeostasis are distinct and are visualized in the following diagrams.
Caption: Thapsigargin inhibits the SERCA pump, preventing Ca²⁺ uptake into the ER.
Caption: Ionophores create pores in membranes, allowing rapid Ca²⁺ influx.
Caption: this compound likely inhibits PfCLK3, leading to Ca²⁺ disruption and parasite death.
Experimental Protocols
Accurate measurement of intracellular Ca²⁺ is fundamental to studying the effects of these disruptors. The following are generalized protocols for the use of Fluo-4 AM and Fura-2 AM, two common fluorescent Ca²⁺ indicators.
Measurement of Intracellular Ca²⁺ using Fluo-4 AM
This protocol is suitable for endpoint or kinetic assays using a fluorescence plate reader or fluorescence microscopy.
1. Reagent Preparation:
-
Loading Buffer: Prepare a suitable physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Loading Solution: Dilute the Fluo-4 AM stock solution in the loading buffer to a final working concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
2. Cell Loading:
-
Culture cells to the desired confluency in a multi-well plate suitable for fluorescence measurements.
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the loading buffer to remove extracellular dye.
3. Calcium Measurement:
-
For plate reader-based assays, place the plate in the instrument and set the excitation and emission wavelengths to ~490 nm and ~515 nm, respectively.
-
Establish a baseline fluorescence reading.
-
Add the calcium disruptor of interest and record the change in fluorescence intensity over time.
Caption: Workflow for measuring intracellular calcium with Fluo-4 AM.
Ratiometric Measurement of Intracellular Ca²⁺ using Fura-2 AM
Fura-2 AM is a ratiometric indicator, allowing for more quantitative measurements of Ca²⁺ concentration.
1. Reagent Preparation:
-
Loading Buffer: As with Fluo-4 AM, a physiological buffer like HBSS with HEPES is suitable.
-
Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Loading Solution: Dilute the Fura-2 AM stock solution in the loading buffer to a final working concentration of 1-5 µM.
2. Cell Loading:
-
Follow the same cell preparation and washing steps as for Fluo-4 AM.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells thoroughly to remove extracellular dye.
3. Calcium Measurement:
-
Use a fluorescence imaging system or plate reader capable of alternating excitation wavelengths.
-
Excite the Fura-2-loaded cells sequentially at ~340 nm and ~380 nm, and measure the emission at ~510 nm for both excitation wavelengths.
-
The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular Ca²⁺ concentration.
-
Establish a baseline ratio before adding the compound of interest and monitor the change in the ratio over time.
Caption: Principle of ratiometric calcium measurement using Fura-2 AM.
Conclusion
This compound represents a promising new tool for studying calcium homeostasis, particularly in the context of malaria pathogenesis. Its distinct, likely indirect, mechanism of calcium disruption sets it apart from classical tools like thapsigargin and ionophores. Further research is needed to fully elucidate the molecular pathway linking PfCLK3 inhibition to the observed calcium dysregulation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to design and interpret studies aimed at understanding and exploiting the roles of calcium in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. malariaworld.org [malariaworld.org]
- 6. The genetic Ca2+ sensor GCaMP3 reveals multiple Ca2+ stores differentially coupled to Ca2+ entry in the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Calcium Signaling in the Transcriptional Regulation of the Apicoplast Genome of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of calcium and erythrocyte cytoskeleton phosphorylation in the invasion of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca(2+) monitoring in Plasmodium falciparum using the yellow cameleon-Nano biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Observed with Novel Antimalarial Candidate TCMDC-135051
A promising antimalarial compound, TCMDC-135051, which targets the Plasmodium falciparum protein kinase PfCLK3, has demonstrated a lack of cross-resistance with several established antimalarial drugs, including chloroquine, pyrimethamine, and artemisinin. This suggests a novel mechanism of action that could be effective against multi-drug resistant malaria parasites.
TCMDC-135051 is a selective inhibitor of PfCLK3, a kinase essential for the regulation of RNA splicing in the malaria parasite.[1][2][3] Disruption of this process has been shown to be lethal to the parasite at multiple stages of its lifecycle.[4][5] Studies have shown that parasite strains with experimentally induced decreased sensitivity to TCMDC-135051 do not exhibit altered sensitivity to chloroquine or artemisinin, indicating a distinct mode of action and a low potential for cross-resistance with these widely used antimalarials.[6]
In Vitro Activity Against Drug-Resistant P. falciparum Strains
The in vitro efficacy of TCMDC-135051 has been evaluated against a panel of laboratory-adapted and clinical isolates of P. falciparum with well-characterized drug resistance profiles. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit parasite growth by 50%, demonstrate the compound's potency against both drug-sensitive and drug-resistant strains.
| Parasite Strain | Resistance Phenotype | TCMDC-135051 EC50/IC50 (nM) | Chloroquine IC50 (nM) | Pyrimethamine IC50 (nM) | Artemisinin IC50 (nM) |
| 3D7 | Sensitive | 180[1] | ~20 | ~100 | ~5 |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | Not explicitly stated, but no change in sensitivity observed in resistant lines[6] | >100 | >2000 | ~5 |
| Gambia Clinical Isolates | Varying Pyrimethamine Resistance | Effective against all isolates tested[1] | Not Tested | Variable | Not Tested |
| TM051A (TCMDC-135051 resistant line) | Decreased sensitivity to TCMDC-135051 | 4.2-fold increase vs. parental Dd2[2] | No change[6] | Not Tested | No change[6] |
| TM051C (TCMDC-135051 resistant line) | Decreased sensitivity to TCMDC-135051 | >11-fold increase vs. parental Dd2[2] | No change[6] | Not Tested | No change[6] |
Experimental Protocols
The following is a generalized protocol for determining the in vitro antiplasmodial activity of compounds against P. falciparum, based on the widely used SYBR Green I-based fluorescence assay.[7][8][9][10]
Parasite Culture
-
P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at a 2-5% hematocrit in RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.[7]
-
Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[7]
-
Parasite growth is monitored daily via Giemsa-stained thin blood smears, and cultures are sub-cultured every 2-3 days to maintain a parasitemia of 1-5%.[7]
-
For the assay, cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.
In Vitro Antiplasmodial Assay (SYBR Green I Method)
-
Test compounds are serially diluted in culture medium in a 96-well plate.
-
A synchronized ring-stage parasite culture is diluted to a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
100 µL of the parasite suspension is added to each well of the plate containing the drug dilutions.
-
The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The lysis buffer typically contains Tris-HCl, EDTA, saponin, and Triton X-100, with SYBR Green I dye added.[9]
-
The plate is incubated in the dark at room temperature for at least one hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: PfCLK3 Signaling Pathway
TCMDC-135051's novel mechanism of action is centered on the inhibition of PfCLK3, a key regulator of pre-mRNA splicing in P. falciparum.[2][5][11] The process of removing introns from pre-mRNA is crucial for the production of mature, functional messenger RNA (mRNA) that can be translated into proteins.
PfCLK3 is believed to phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome, the cellular machinery responsible for splicing.[1][2] By inhibiting PfCLK3, TCMDC-135051 disrupts the normal phosphorylation of these SR proteins. This leads to defects in spliceosome assembly and function, resulting in the accumulation of unprocessed pre-mRNA and a failure to produce essential proteins. This ultimately leads to parasite death.[2][11]
The lack of cross-resistance and the novel mechanism of action make TCMDC-135051 a valuable lead compound for the development of new antimalarial drugs that could be effective against the backdrop of increasing resistance to current therapies. Further studies are warranted to fully elucidate its resistance profile and clinical potential.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. 2.4. Antiplasmodial Activity of the Plant Extracts [bio-protocol.org]
- 11. biorxiv.org [biorxiv.org]
Independent Verification of TCMDC-136230's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TCMDC-136230's mechanism of action against alternative antimalarial compounds. The information is supported by experimental data to aid in the evaluation of novel therapeutic strategies against malaria.
This compound is an analog of the potent antimalarial compound TCMDC-135051, a selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3). PfCLK3 is a crucial regulator of RNA splicing in the malaria parasite, a process essential for its survival and proliferation across multiple life cycle stages. Inhibition of PfCLK3 offers a promising multi-stage therapeutic approach, with the potential for prophylactic, curative, and transmission-blocking activity. While the mechanism of action of the TCMDC-135051 series has been extensively studied by a collaborative network of research institutions, truly independent, third-party verification of these findings is not yet prominent in publicly available literature. This guide summarizes the existing data and compares TCMDC-135051 and its analogs to other kinase inhibitors with different targets in the parasite.
Comparative Analysis of Antimalarial Kinase Inhibitors
The following table summarizes the quantitative data for TCMDC-135051 and its analogs, alongside other antimalarial compounds targeting different parasite kinases. This allows for a direct comparison of their potency and spectrum of activity.
| Compound | Target Kinase | In Vitro IC50 (nM) | Asexual Blood Stage EC50 (nM) | Liver Stage Activity | Gametocyte Activity | Transmission Blocking | Key Features |
| TCMDC-135051 | PfCLK3 | 4.8 | 180 - 323 | Yes | Yes | Yes | Selective PfCLK3 inhibitor, multi-stage activity.[1] |
| Compound 4 (Covalent) | PfCLK3 | <10 | ~79 | Yes | Yes | Yes | Covalent inhibitor derived from TCMDC-135051, potential for longer duration of action.[2] |
| UCT943 | PfPI4K | 23 | 5.2 - 5.4 | Yes | Yes | Yes | Potent inhibitor of a different kinase, also shows multi-stage activity.[3] |
| MMV390048 | PfPI4K | - | ~100 | Yes | Yes | Yes | First-in-class PfPI4K inhibitor, has been in clinical trials.[1] |
| Purfalcamine | PfCDPK1 | 17 | ~1,000 | Limited | Limited | No | Targets a calcium-dependent protein kinase involved in merozoite invasion.[1] |
| BKI-1 | PfCDPK4 | 4.1 | >2,000 | No | Yes | Yes | Primarily targets male gametocyte exflagellation, a key step in transmission.[1] |
Signaling Pathway of PfCLK3 Inhibition
The primary mechanism of action of this compound, as an analog of TCMDC-135051, is the inhibition of PfCLK3. This kinase is integral to the regulation of RNA splicing within the malaria parasite. By inhibiting PfCLK3, the compound disrupts the normal processing of pre-mRNA into mature mRNA, leading to a global downregulation of essential genes and ultimately, parasite death.
Caption: Inhibition of PfCLK3 by this compound disrupts RNA splicing, leading to parasite death.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Recombinant full-length PfCLK3 enzyme
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Streptavidin-conjugated acceptor fluorophore
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound)
-
384-well assay plates
Procedure:
-
Add test compound dilutions to the assay plate.
-
Add the PfCLK3 enzyme and biotinylated peptide substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding the europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths.
-
Calculate the ratio of the acceptor to donor emission and determine the IC50 value from the dose-response curve.
Caption: Workflow for determining in vitro kinase inhibition using a TR-FRET assay.
Asexual Blood Stage Parasite Growth Inhibition Assay (SYBR Green I-based)
This assay measures the efficacy of a compound in inhibiting the growth of P. falciparum in red blood cells, determining the half-maximal effective concentration (EC50).
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax)
-
Test compounds
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
96-well culture plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the parasitized red blood cell suspension to each well.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark to allow for DNA staining.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of parasite growth inhibition relative to untreated controls and determine the EC50 from the dose-response curve.
Caption: Workflow for determining the in vitro antimalarial activity using the SYBR Green I assay.
Conclusion
This compound, as part of the TCMDC-135051 series, represents a promising class of antimalarial candidates with a novel mechanism of action targeting the essential parasite kinase PfCLK3. The available data, primarily from a collaborative network of research groups, strongly supports its multi-stage activity. A direct comparison with other kinase inhibitors highlights the potential of targeting different phosphorylation pathways in the parasite for therapeutic intervention. Further independent validation of the mechanism of action of the TCMDC-135051 series would strengthen its position as a leading candidate for the development of next-generation antimalarials. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the independent verification of these promising compounds.
References
Comparative Efficacy of TCMDC-135051 Across Plasmodium Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of TCMDC-135051, a potent inhibitor of Plasmodium protein kinase PfCLK3, against various Plasmodium species. This document summarizes key experimental data, details relevant methodologies, and visualizes the compound's mechanism of action and experimental workflows.
TCMDC-135051 has emerged as a promising antimalarial candidate with a novel mechanism of action.[1] It targets PfCLK3, a protein kinase essential for the regulation of RNA splicing in Plasmodium parasites.[2][3] Inhibition of this enzyme disrupts the processing of messenger RNA for numerous essential proteins, leading to parasite death.[1][3] This multi-stage activity makes TCMDC-135051 a candidate for curative treatment, transmission blocking, and prophylaxis.[1][4]
Data Presentation: Quantitative Efficacy of TCMDC-135051
The following tables summarize the in vitro and in vivo efficacy of TCMDC-135051 against different Plasmodium species and life cycle stages. The data is compiled from multiple studies to provide a comparative overview.
| Plasmodium Species | Strain(s) | Life Cycle Stage | Assay Type | IC50/EC50 (nM) | Reference(s) |
| P. falciparum | 3D7 | Asexual Blood Stage | Parasite Viability | 180, 320, 323 | [1][2][5][6] |
| Dd2 (Chloroquine-resistant) | Asexual Blood Stage | Parasite Viability | Similar to 3D7 | [1] | |
| Pf2004 | Asexual Blood Stage | Parasite Viability | pEC50 = 6.58 ± 0.01 | [1] | |
| Pf2004 | Early Gametocytes (Stage II) | Parasite Viability | pEC50 = 6.04 ± 0.11 | [1] | |
| Not Specified | Late Gametocytes | Not Specified | 800 - 910 | [5] | |
| Not Specified | Exflagellation | Not Specified | 200 | [5] | |
| P. berghei | Not Specified | Asexual Blood Stage | Parasite Viability | Active | [1] |
| Not Specified | Liver Stage Sporozoites | Parasite Viability | 400 (pEC50 = 6.17 ± 0.10) | [1][5][7] | |
| P. vivax | Not Specified | Not Applicable | In vitro Kinase Assay (PvCLK3) | 13 (pIC50 = 7.86 ± 0.10) | [1][7] |
| P. knowlesi | Not Specified | Not Applicable | In vitro Kinase Assay (PkCLK3) | Equivalent to other species | [2][8] |
In Vivo Efficacy of TCMDC-135051
| Plasmodium Species | Host | Dosing Regimen | Outcome | Reference(s) |
| P. berghei | Mouse | 50 mg/kg (twice daily) | Near-complete parasite clearance | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on standard protocols in antimalarial drug discovery.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of Plasmodium falciparum.
-
Parasite Culture: P. falciparum is cultured in human erythrocytes (O+ blood) in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Dilution: TCMDC-135051 is serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well microplate, the drug dilutions are added to wells containing synchronized ring-stage parasites at a defined parasitemia and hematocrit.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture to allow for parasite maturation.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase, such as PfCLK3.
-
Recombinant Kinase: Recombinant Plasmodium CLK3 protein is expressed and purified.
-
Assay Components: The assay is typically performed in a buffer containing the kinase, a substrate peptide, ATP, and the test compound (TCMDC-135051) at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP (32P-ATP) and autoradiography, or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The kinase activity is measured at each compound concentration, and the IC50 value is calculated from the dose-response curve.
In Vivo Efficacy in P. berghei Infected Mice
This model is used to assess the in vivo antimalarial activity of a compound.
-
Infection: Laboratory mice (e.g., BALB/c) are infected with Plasmodium berghei parasites.
-
Drug Administration: Once a patent infection is established (typically 1-3% parasitemia), the mice are treated with TCMDC-135051, usually administered orally or intraperitoneally, at a specified dose and for a defined period. A control group receives the vehicle only.
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Efficacy Determination: The reduction in parasitemia in the treated group compared to the control group is used to determine the efficacy of the compound.
Mandatory Visualizations
Signaling Pathway of PfCLK3 Inhibition
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
Validating the Low Heme Crystallization Inhibition of TCMDC-136230: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the reported low heme crystallization inhibition activity of TCMDC-136230. Publicly available information describes this compound as a novel disruptor of calcium dynamics in the malaria parasite with minimal inhibitory effect on heme crystallization[1][2]. To experimentally verify this characteristic, a direct comparison with a known potent inhibitor, such as chloroquine, and a negative control (e.g., the vehicle, DMSO) is essential. This guide outlines the necessary experimental protocols, expected data outcomes, and the underlying biochemical pathways.
Comparative Performance of Heme Crystallization Inhibitors
The primary method to quantify the inhibition of heme crystallization is by determining the half-maximal inhibitory concentration (IC50). A high IC50 value is indicative of low inhibitory activity. The following table summarizes the expected outcomes for this compound in comparison to a potent inhibitor and a negative control.
| Compound | Expected IC50 Range (Heme Crystallization Assay) | Interpretation of Activity | Primary Antimalarial Mechanism of Action |
| This compound | High µM to mM range | Minimal to low inhibition | Disruption of parasite calcium dynamics[1][2] |
| Chloroquine (CQ) | Low µM range (e.g., 5-50 µM, varies by assay conditions)[3][4] | Potent inhibition | Inhibition of heme crystallization[3][5][6] |
| Vehicle (e.g., DMSO) | Not applicable (no inhibition) | Negative Control | None |
Experimental Protocol: Colorimetric Heme Crystallization Inhibition Assay
This protocol is adapted from established high-throughput screening methods for heme crystallization inhibitors.[5][7][8]
Objective: To quantify the extent to which a test compound inhibits the formation of β-hematin (synthetic hemozoin) from heme.
Principle: In an acidic environment, free heme is induced to crystallize into insoluble β-hematin. Potent inhibitors will prevent this process, leaving a higher concentration of soluble heme. Pyridine is added at the end of the reaction to coordinate with the remaining soluble heme, forming a colored complex that can be measured spectrophotometrically at approximately 405 nm.[5] A higher absorbance indicates greater inhibition of crystallization.
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Sodium acetate
-
Pyridine
-
HEPES buffer
-
384-well microtiter plates
-
Test compounds (this compound, Chloroquine) dissolved in DMSO
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Hemin Solution: Prepare a stock solution of hemin chloride in DMSO. Just before use, dilute the stock in a weakly basic solution (e.g., 0.1 M NaOH) to a working concentration of approximately 0.3 mM.[5]
-
Acetate Solution: Prepare a 9.7 M sodium acetate solution, with the pH adjusted to approximately 4.8.[5]
-
Pyridine Solution: Prepare a 14% (v/v) pyridine solution in 20 mM HEPES buffer.[5]
-
-
Assay Plate Preparation:
-
Dispense the hemin solution into each well of a 384-well microtiter plate.
-
Using a pin-transfer system or multichannel pipette, add the test compounds (this compound, chloroquine) and controls (DMSO) to the wells, typically in a dose-response concentration range.
-
-
Crystallization Induction:
-
Add the acidic acetate solution to each well to initiate heme crystallization.
-
Seal the plate and incubate at an elevated temperature (e.g., 60°C) for 2 hours to facilitate crystallization.[5]
-
-
Detection and Measurement:
-
Allow the plate to cool to room temperature.
-
Add the pyridine solution to each well. This will complex with any remaining soluble (uncrystallized) heme.
-
Centrifuge the plate briefly to pellet the solid β-hematin crystals.
-
Carefully transfer the supernatant to a new, clear-bottomed 384-well plate.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no crystallization) and negative (full crystallization with DMSO) controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental and Mechanistic Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying mechanism of heme crystallization and its inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Antimalarial Activity of Highly Coordinative Fused Heterocycles Targeting β-Hematin Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Colorimetric High-Throughput Screen for Detection of Heme Crystallization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple colorimetric inhibition assay of heme crystallization for high-throughput screening of antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TCMDC-136230 and Other Compounds from the GSK TCAMS Antimalarial Set
A Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the antimalarial compound TCMDC-136230 with other notable compounds from the GlaxoSmithKline (GSK) Tres Cantos Antimalarial Set (TCAMS). The TCAMS library, a collection of 13,533 compounds with demonstrated activity against Plasmodium falciparum, represents a significant resource for open-source drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of comparative efficacy, mechanism of action, and relevant experimental protocols.
Introduction to this compound and Comparator Compounds
This compound is a novel antimalarial candidate identified through a high-content phenotypic screen of a focused subset of the GSK TCAMS library.[3] It belongs to a group of compounds that disrupt the calcium homeostasis of the malaria parasite, a mechanism distinct from many conventional antimalarials.[3] For a robust comparison, this guide will focus on this compound and its two close analogs, TCMDC-125431 and TCMDC-125457, which share a similar mechanism of action.[3] Furthermore, we will compare these compounds to representatives from other chemical series within the TCAMS dataset, selected for their potent antimalarial activity and diverse structural scaffolds.[2] Chloroquine, a well-characterized antimalarial, is included as a benchmark for comparison.
Quantitative Performance Comparison
The following tables summarize the in vitro activity and cytotoxicity of this compound and comparator compounds against various Plasmodium falciparum strains and a human cell line.
Table 1: Antiplasmodial Activity (IC50) of Selected TCAMS Compounds
| Compound | Chemical Series | IC50 (µM) vs. P. falciparum 3D7 (CQ-sensitive) | IC50 (µM) vs. P. falciparum K1 (CQ-resistant) | IC50 (µM) vs. P. falciparum W2 (CQ-resistant) | Reference(s) |
| This compound | Calcium Homeostasis Disruptor | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.3 ± 0.1 | [3] |
| TCMDC-125431 | Calcium Homeostasis Disruptor | 0.8 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 | [3] |
| TCMDC-125457 | Calcium Homeostasis Disruptor | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 | [3] |
| TCMDC-139046 | Indoline | 0.08 | - | - | [2] |
| TCMDC-125454 | Aryl Carboxamide | 0.06 | - | - | [2] |
| TCMDC-134142 | Alkylpyrazole | 0.1 | - | - | [2] |
| TCMDC-123580 | Thienopyrazole | 0.95 | - | - | [2] |
| TCMDC-124833 | 4-Aminopiperidine | 0.09 | - | - | [2] |
| Chloroquine | 4-Aminoquinoline | 0.024 | >0.1 | >0.1 | [2] |
Table 2: Cytotoxicity Profile of Selected TCAMS Compounds
| Compound | CC50 (µM) vs. HepG2 (Human Liver Carcinoma) Cells | Selectivity Index (SI = CC50 HepG2 / IC50 3D7) | Notes on Cytotoxicity | Reference(s) |
| This compound | >25 | >20.8 | Low cytotoxicity | [3] |
| TCMDC-125431 | >25 | >31.3 | Low cytotoxicity | [3] |
| TCMDC-125457 | >25 | >50 | Low cytotoxicity | [3] |
| TCMDC-139046 | - | - | Little cytotoxicity or hERG activity | [2] |
| TCMDC-125454 | - | - | Druglike cytotoxicity profile | [2] |
| TCMDC-134142 | - | - | Excellent cytotoxicity and hERG profile | [2] |
| TCMDC-124833 | - | - | Druglike cytotoxicity and hERG profile | [2] |
| Chloroquine | Variable | Variable | Known toxicities at higher concentrations | - |
Mechanism of Action
This compound and Analogs: Disruption of Parasite Calcium Homeostasis
This compound, TCMDC-125431, and TCMDC-125457 exert their antimalarial effect by disrupting the intracellular calcium balance of the parasite.[3] This disruption is associated with compromised integrity of the parasite's digestive vacuole, a lysosome-like organelle crucial for hemoglobin digestion and detoxification of heme.[3][4] The digestive vacuole also serves as a dynamic internal store for free Ca2+.[5] The perturbation of calcium levels leads to features resembling programmed cell death in the parasite, including loss of mitochondrial membrane potential and DNA degradation.[3] Notably, these compounds exhibit minimal inhibition of heme crystallization, distinguishing their mechanism from that of chloroquine.[3]
Caption: Proposed signaling pathway for this compound.
Chloroquine: Inhibition of Heme Polymerization
Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the parasite.[6] Inside the vacuole, it is believed to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1] Chloroquine is thought to inhibit the polymerization of heme into hemozoin (malarial pigment), leading to the accumulation of toxic free heme, which damages parasite membranes and leads to cell death.[1]
Caption: Mechanism of action of Chloroquine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Content Phenotypic Screen for Calcium Dynamics
This protocol outlines a high-throughput method to identify compounds that disrupt parasite calcium distribution.
Caption: Workflow for phenotypic screening of calcium disruptors.
Protocol Details:
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes.
-
Assay Preparation: Late-stage schizonts are stained with a fluorescent dye (e.g., Fluo-4 AM for calcium) and a nuclear stain (e.g., Hoechst 33342).
-
Compound Addition: The focused TCAMS library compounds are added to 384-well plates containing the stained parasites.
-
Incubation: Plates are incubated for a short period to allow for compound action.
-
Imaging: Automated high-content imaging is used to capture fluorescence images of individual parasites.
-
Data Analysis: Image analysis software is used to quantify the fluorescence intensity of the calcium indicator within each parasite. Hits are identified as compounds that cause a significant increase in the calcium signal compared to controls.[3]
In Vitro Cytotoxicity Assay (HepG2 Cells)
This assay determines the toxicity of compounds against a human liver cell line.
Protocol Details:
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Serial dilutions of the test compounds are added to the wells.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or resazurin reduction assay. The absorbance or fluorescence is read using a plate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Heme Crystallization Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Protocol Details:
-
Reagent Preparation: A solution of hemin (the precursor to β-hematin) is prepared in a suitable solvent.
-
Assay Setup: The assay is performed in a 96-well plate. Test compounds at various concentrations are added to the wells.
-
Initiation of Crystallization: The polymerization of heme into β-hematin is initiated by adjusting the pH (e.g., with an acetate buffer) and temperature.
-
Incubation: The plate is incubated to allow for β-hematin formation.
-
Quantification: The amount of β-hematin formed is quantified. A common method is to pellet the insoluble β-hematin by centrifugation, remove the supernatant containing unreacted heme, and then dissolve the pellet in a basic solution to measure the absorbance of the depolymerized heme.
-
Data Analysis: The percentage of inhibition of heme crystallization is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
This compound and its analogs represent a promising class of antimalarial compounds from the GSK TCAMS set with a distinct mechanism of action centered on the disruption of parasite calcium homeostasis. Their potent activity against both chloroquine-sensitive and -resistant strains, coupled with low cytotoxicity, makes them attractive starting points for further drug development. In comparison to other potent series within the TCAMS collection, the calcium homeostasis disruptors offer a novel therapeutic strategy. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and comparison of these and other novel antimalarial candidates. The open availability of the TCAMS data encourages a collaborative approach to tackling the global challenge of malaria.[2]
References
- 1. Phenotypic screens in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Invitation to Open Innovation in Malaria Drug Discovery: 47 Quality Starting Points from the TCAMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GCaMP3 – A GFP-based calcium sensor for imaging calcium dynamics in the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesamalaria.org [mesamalaria.org]
- 5. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic Screens in Antimalarial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Specialized Compounds: A General Protocol
In the dynamic landscape of pharmaceutical research, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for TCMDC-136230 is not publicly available, a standardized approach to the disposal of research chemicals provides a robust framework for managing waste. This guide offers a procedural overview for the safe disposal of laboratory-grade chemical compounds where specific documented procedures may not be readily accessible.
Core Principles of Chemical Waste Management
The responsible disposal of any chemical, including investigational compounds like this compound, hinges on a hierarchy of controls and adherence to established safety protocols. The primary objective is to minimize risk to personnel, prevent environmental contamination, and comply with all relevant regulations.
Standard Disposal Procedures for Research Chemicals
For compounds with limited safety and disposal information, a cautious and systematic approach is required. The following steps outline a general procedure for the disposal of a research chemical.
1. Preliminary Assessment and Waste Characterization:
-
Review Available Data: Compile all known information about the compound, including its chemical class, potential reactivity, and any toxicological data from preliminary studies.
-
Assume Hazard: In the absence of comprehensive data, treat the compound as hazardous. This conservative approach ensures the highest level of safety.
-
Waste Segregation: Do not mix the chemical waste with other waste streams. Keep it in its original, clearly labeled container.[1]
2. Personal Protective Equipment (PPE):
-
Standard Laboratory PPE: At a minimum, wear standard personal protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Enhanced Precautions: If there is any suspicion of high toxicity or volatility, consider additional respiratory protection and work within a chemical fume hood.
3. Containment and Labeling:
-
Original Containers: Whenever possible, leave the chemical in its original container.[1]
-
Secure Closure: Ensure the container is tightly sealed to prevent leaks or spills.
-
Clear Labeling: The container must be clearly labeled with the chemical name (this compound), any known hazard information, and the words "Hazardous Waste."
4. Consultation and Regulatory Compliance:
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on chemical waste disposal and are knowledgeable about local, state, and national regulations.
-
Follow Institutional Protocols: Adhere strictly to your organization's established protocols for hazardous waste disposal.
5. Disposal Pathway:
-
Designated Waste Collection: Transport the securely contained and labeled waste to your facility's designated hazardous waste accumulation area.
-
Professional Disposal Service: Your institution's EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and ultimately dispose of the material in accordance with all applicable regulations.
Summary of Chemical Disposal Considerations
The following table summarizes the key decision-making points and actions for the proper disposal of a research chemical with limited safety information.
| Consideration | Action | Rationale |
| Hazard Identification | Assume the compound is hazardous in the absence of complete data. | Ensures maximum protection for personnel and the environment. |
| Waste Segregation | Keep the waste chemical in its original, labeled container. Do not mix with other waste streams.[1] | Prevents unintended chemical reactions and ensures proper identification for disposal. |
| Personal Protective Equipment | Wear appropriate PPE, including eye protection, gloves, and a lab coat. | Minimizes the risk of personal exposure to a potentially hazardous substance. |
| Regulatory Compliance | Consult with your institution's Environmental Health and Safety (EHS) department. | Ensures that disposal methods comply with all local, state, and national regulations.[1] |
| Final Disposition | Utilize a licensed hazardous waste disposal service coordinated through your EHS department. | Guarantees that the chemical is managed and disposed of in a safe and environmentally responsible manner. |
Chemical Disposal Workflow
The logical flow for determining the appropriate disposal route for a laboratory chemical is illustrated in the diagram below. This workflow emphasizes a conservative approach, prioritizing safety and regulatory compliance, especially when dealing with novel or uncharacterized compounds.
Caption: Decision workflow for the disposal of laboratory chemicals.
References
Essential Safety and Handling Protocols for Novel Kinase Inhibitors: A Case Study Using TCMDC-136230
Disclaimer: A specific Material Safety Data Sheet (MSDS) for TCMDC-136230 is not publicly available. The following guidelines are based on best practices for handling novel, potent kinase inhibitors and should be supplemented with compound-specific data from the supplier. Always consult the official MSDS before handling any new chemical.
This guide provides a framework for the safe handling, operational use, and disposal of novel research compounds like this compound, ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with potent, biologically active compounds. The required level of protection varies with the experimental procedure.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Single pair of nitrile gloves. - Lab Coat: Standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Handling and Experimental Use
1. Designated Work Area:
-
All work with this compound, from weighing to solution preparation, must be conducted in a designated and clearly labeled area within the laboratory.
-
Access to this area should be restricted to trained personnel.
2. Engineering Controls:
-
Solid Compound: All manipulations of the solid form of this compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particles.
-
Liquid Solutions: Preparation of stock solutions and dilutions should be carried out in a chemical fume hood to minimize exposure to aerosols and vapors.
-
Cell Culture: All work involving the application of this compound to cell cultures must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
3. Standard Operating Procedure (SOP) for Stock Solution Preparation:
-
Preparation: Don the appropriate PPE as specified in the table above. Assemble all necessary equipment (vials, balances, solvents, pipettes) within the chemical fume hood.
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully add the desired amount of solid this compound to the vial.
-
Solubilization: Add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Mixing: Securely cap the vial and mix thoroughly by vortexing or gentle agitation until the compound is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a secondary container.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Protocol |
| Solid Waste | - Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. - Contaminated PPE: Collect in a designated hazardous waste bag and dispose of according to institutional guidelines. |
| Liquid Waste | - Concentrated Solutions: Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office. - Working Solutions (e.g., cell culture media): Decontaminate with a suitable method (e.g., bleach) if biologically hazardous, then collect as hazardous chemical waste. |
| Sharps Waste | - Needles, Syringes, Pipette Tips: Dispose of in a designated sharps container for hazardous chemical waste. |
General Disposal Workflow:
-
Segregation: Keep different waste streams separate (e.g., halogenated vs. non-halogenated solvents, solid vs. liquid waste).
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, with secondary containment to prevent spills.
-
Pickup: Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling of novel compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
